molecular formula C11H14FNO2 B1432070 Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate CAS No. 1803580-97-3

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Número de catálogo: B1432070
Número CAS: 1803580-97-3
Peso molecular: 211.23 g/mol
Clave InChI: ORQNRNBAUTXYNV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H14FNO2 and its molecular weight is 211.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(7-13,10(14)15-2)8-5-3-4-6-9(8)12/h3-6H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQNRNBAUTXYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a distinct organic compound characterized by a unique arrangement of functional groups, including a primary amine, a methyl ester, and a fluorinated aromatic ring. The presence of a quaternary carbon atom at the second position, substituted with both a methyl and a 2-fluorophenyl group, imparts significant steric hindrance and distinct electronic properties to the molecule. While this specific compound is not extensively documented in commercially available databases, this guide will provide a comprehensive technical overview based on established principles of organic chemistry and data from structurally related analogs.

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the chemical structure, predicted physicochemical properties, a plausible synthetic route, and potential applications of this molecule, offering valuable insights for its synthesis and utilization in research and development.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate . This name precisely describes its molecular architecture: a three-carbon propanoate backbone with a methyl ester, an amino group on the third carbon, and both a methyl and a 2-fluorophenyl group on the second carbon.

Key Structural Features:
  • Quaternary Carbon: The C2 position is a quaternary carbon, which introduces significant steric bulk and can influence the molecule's conformational flexibility and interaction with biological targets.

  • Fluorophenyl Group: The ortho-fluorine atom on the phenyl ring acts as a weak hydrogen bond acceptor and can modulate the electronic properties of the aromatic system, potentially enhancing metabolic stability and binding affinity in a biological context.[1]

  • Primary Amine: The terminal amino group provides a site for hydrogen bonding and can be protonated to form a salt, influencing the compound's solubility and allowing for further chemical modifications.

  • Methyl Ester: The ester group is susceptible to hydrolysis but also contributes to the molecule's lipophilicity.

Molecular Identifiers
PropertyValue
Molecular Formula C₁₁H₁₄FNO₂
Molecular Weight 211.23 g/mol
Canonical SMILES COC(=O)C(C)(CN)C1=CC=CC=C1F
InChI Key (Predicted)
CAS Number Not assigned
Chemical Structure Diagram

Caption: Chemical structure of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Physicochemical Properties (Predicted)

The physical and chemical properties of this molecule can be inferred from its structure and by comparison with similar compounds.

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperatureBased on the properties of similar amino acid esters.[2]
Melting Point Not widely documented; expected to be in the range of similar compounds.The presence of polar functional groups and the aromatic ring would lead to a crystalline solid.
Boiling Point High; decomposition may occur before boiling at atmospheric pressure.The molecular weight and polar nature suggest a high boiling point.
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water, but soluble in acidic aqueous solutions due to the formation of the ammonium salt.The fluorophenyl group increases lipophilicity, while the amino and ester groups provide some polarity.
pKa The ammonium conjugate acid is expected to have a pKa around 9-10.Typical for a primary amine.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate could involve a multi-step process starting from commercially available materials. The following is a proposed synthetic workflow.

Synthesis Workflow Diagram

synthesis_workflow start Methyl 2-(2-fluorophenyl)acetate step1 Methyl 2-(2-fluorophenyl)-2-methylpropanoate start->step1 1. NaH 2. CH₃I step2 2-(2-Fluorophenyl)-2-methyl-3-oxopropanenitrile step1->step2 Claisen Condensation with Ethyl Cyanoformate step3 Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate step2->step3 Reductive Amination (e.g., H₂, Raney Ni, NH₃)

Caption: Proposed synthetic pathway for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(2-fluorophenyl)-2-methylpropanoate

  • To a solution of Methyl 2-(2-fluorophenyl)acetate in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 2-(2-fluorophenyl)-2-methylpropanoate.

Step 2: Synthesis of 2-(2-Fluorophenyl)-2-methyl-3-oxopropanenitrile

  • In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol.

  • To this solution, add a mixture of Methyl 2-(2-fluorophenyl)-2-methylpropanoate (1.0 equivalent) and ethyl cyanoformate (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude nitrile.

Step 3: Synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

  • Dissolve the crude 2-(2-fluorophenyl)-2-methyl-3-oxopropanenitrile in methanol saturated with ammonia.

  • Add Raney Nickel (as a slurry in ethanol) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or crystallization to yield the final product, Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic data based on the chemical structure.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.1-7.4 (m, 4H, Ar-H)

    • δ 3.7 (s, 3H, OCH₃)

    • δ 3.1 (s, 2H, CH₂N)

    • δ 1.5 (s, 3H, C(CH₃)Ar)

    • δ 1.3 (br s, 2H, NH₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 175 (C=O)

    • δ 160 (d, J = 245 Hz, C-F)

    • δ 130-132 (Ar-C)

    • δ 124 (d, J = 3.5 Hz, Ar-C)

    • δ 115 (d, J = 22 Hz, Ar-C)

    • δ 52 (OCH₃)

    • δ 50 (Cq)

    • δ 48 (CH₂N)

    • δ 25 (CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretch)

    • 2950 (C-H stretch)

    • 1730 (C=O stretch, ester)

    • 1600, 1490 (C=C stretch, aromatic)

    • 1250 (C-F stretch)

  • Mass Spectrometry (EI):

    • m/z 211 (M⁺)

Potential Applications and Research Significance

Given its unique structural features, Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate holds potential in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: Fluorinated amino acids are valuable in drug design.[1] The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups. This compound could serve as a building block for synthesizing novel therapeutic agents, particularly in areas where modulation of peptide or protein structure is desired. The constrained quaternary carbon may help in designing conformationally restricted peptide mimetics.

  • Asymmetric Synthesis: The primary amine allows for the resolution of enantiomers if a chiral synthesis is not employed, or it can be used as a handle for further derivatization in the synthesis of complex molecules.

  • Materials Science: Amino acid-based molecules are being explored for the development of novel polymers and functional materials. The specific properties imparted by the fluorophenyl group could be exploited in this context.[2]

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • EvitaChem. (n.d.). Methyl 2-amino-3-(2-fluorophenyl)propanoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-methylpropanoate. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride. Retrieved from [Link]

  • MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

Sources

Mechanism of action for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Mechanism of Action for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Derivatives

Abstract

This technical guide delineates the hypothesized mechanism of action for a novel class of compounds: Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate derivatives. Drawing upon structure-activity relationships of analogous molecules and established principles in medicinal chemistry, we postulate that these derivatives function as inhibitors of receptor tyrosine kinases (RTKs), with a particular focus on c-MET and HER2. This guide provides a comprehensive overview of the rationale behind this hypothesis, detailed in-silico modeling approaches, and a complete suite of experimental protocols for validation. The content herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the field of oncology.

Introduction: A Scaffold of Therapeutic Promise

The core structure of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate combines three key pharmacophoric elements: a β-amino acid backbone, a gem-dimethyl substitution at the α-carbon, and a fluorinated phenyl ring. Each of these components contributes to a unique physicochemical profile that suggests significant therapeutic potential.

  • β-Amino Acids: Unlike their α-amino acid counterparts, β-amino acids can form more stable secondary structures in peptides and are less susceptible to metabolic degradation, making them valuable building blocks in drug design.[1][2][3]

  • Fluorophenyl Group: The incorporation of fluorine into an aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[4]

  • Propanoate Core: Aryl propionic acid derivatives are a well-known class of compounds with a wide range of biological activities.[5]

The confluence of these features, particularly the presence of a fluorophenyl group on a propanoic acid-like scaffold, strongly suggests a potential role as kinase inhibitors. Numerous small-molecule kinase inhibitors in clinical use and development feature a fluorinated aromatic ring that engages in critical binding interactions within the ATP-binding pocket of the kinase domain. The investigation of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives has demonstrated their potential as antiproliferative agents targeting growth factor receptors such as c-MET and HER2.

Proposed Chemical Synthesis

The synthesis of the target Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate derivatives can be achieved through a multi-step process. One plausible and efficient route is a Michael addition, a well-established method for the formation of β-amino acid esters.[6][7]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A 2-Fluorophenylacetic acid S1 Step 1: Esterification & Methylation (Formation of Methyl 2-(2-fluorophenyl)-2-methylpropanoate) A->S1 B Methyl acrylate S2 Step 2: Michael Addition (Reaction with Aromatic Amine) B->S2 C Aromatic Amine C->S2 S1->S2 S3 Step 3: Purification (Column Chromatography) S2->S3 P Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Derivative S3->P G cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes compound Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate Derivative cmet c-MET / HER2 compound->cmet Inhibition pi3k PI3K cmet->pi3k ras Ras cmet->ras akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation apoptosis Increased Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Hypothesized inhibition of c-MET/HER2 signaling pathways.

Experimental Validation Protocols

The following protocols provide a framework for the experimental validation of the hypothesized mechanism of action.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of the compounds to inhibit the enzymatic activity of purified c-MET and HER2 kinases.

4.1.1 Biochemical c-MET/HER2 Kinase Activity Assay Protocol

This protocol is adapted from commercially available kinase assay kits. [8][9][10][11][12][13][14]

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • Prepare serial dilutions of the test compounds in the assay buffer. A DMSO concentration of <1% is recommended.

    • Prepare a solution of recombinant human c-MET or HER2 kinase in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells.

    • Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate.

    • Initiate the reaction by adding 25 µL of the diluted kinase solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ which measures ADP production via a luminescent signal. [4][10][13] * Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of activity against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Antiproliferative Assays

These assays determine the effect of the compounds on the viability and proliferation of cancer cell lines known to be dependent on c-MET or HER2 signaling (e.g., HCT-116 for c-MET, SK-BR-3 for HER2).

4.2.1 MTT Cell Viability Assay Protocol

This is a standard colorimetric assay to measure cellular metabolic activity. [15][16][17][18]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ values.

Western Blotting for Signaling Pathway Analysis

This technique is used to confirm that the compounds inhibit the phosphorylation of c-MET/HER2 and their downstream targets (e.g., Akt, ERK) in a cellular context. [19][20][21][22][23] 4.3.1 Western Blotting Workflow

G A 1. Cell Culture & Treatment (e.g., HCT-116, SK-BR-3) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence or Fluorescence) E->F G 7. Data Analysis (Band Densitometry) F->G

Caption: Standard workflow for Western Blotting analysis.

4.3.2 Detailed Protocol Steps

  • Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the test compound for a specified time. For receptor kinase analysis, cells are often serum-starved and then stimulated with a ligand (e.g., HGF for c-MET) to induce phosphorylation. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of c-MET, HER2, Akt, and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Structure-Activity Relationship (SAR) Insights

Based on the proposed binding mode, the following SAR insights can be postulated for further optimization:

MoietyPositionModificationExpected Impact on Activity
FluorophenylOrtho (2-position)Shifting fluorine to meta or para positionMay alter binding affinity and selectivity
Adding a second fluorine atomCould enhance binding through additional interactions
Amino Group3-positionN-alkylation or acylationMay improve pharmacokinetic properties and modulate binding
Methyl Ester-Conversion to carboxylic acid or amideCould introduce new hydrogen bond interactions and alter solubility

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothesized, mechanism of action for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate derivatives as inhibitors of the c-MET and HER2 receptor tyrosine kinases. The proposed in-silico and in-vitro experimental workflows provide a clear and robust path for the validation of this hypothesis. Successful validation would position these derivatives as promising scaffolds for the development of novel anticancer therapeutics. Future work should focus on lead optimization based on SAR studies, comprehensive pharmacokinetic and pharmacodynamic profiling, and eventual in-vivo efficacy studies in relevant cancer models.

References

  • A continuous-flow procedure for the synthesis of β-amino acid esters has been developed via lipase-catalyzed Michael reaction of various aromatic amines with acrylates. (2020). MDPI. [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022). PubMed. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. (2025). JoVE. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. (2025). ResearchGate. [Link]

  • Pharmacologically active β-amino acid derivatives. ResearchGate. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001). PubMed. [Link]

  • ErbB2 (HER2) Human RTK Kinase Enzymatic Radiometric LeadHunter Assay [10 μM ATP]. DiscoverX. [Link]

  • HER2 Kinase Assay. Promega Corporation. [Link]

  • Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. (2025). PMC. [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. [Link]

  • Chemi-Verse™ HER2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Protocols. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). PMC. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). PMC. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers. [Link]

  • Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PMC. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. (2021). Taylor & Francis. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). Frontiers. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Pharmacologically active β-amino acid derivatives. | Download Scientific Diagram. ResearchGate. [Link]

  • Amino Acid Uptake Assay Kit UP04 manual. DOJINDO. [Link]

  • Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. PMC. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]

  • Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. PMC. [Link]

  • In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis. (2012). PMC. [Link]

  • tare led to the methyl 3-[(aminocarbonyl)amino]propenoates 2 2. University of Florida. [Link]

  • methyl 3-(isopropylamino)-2-methylpropanoate. Chemical Synthesis Database. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Approach for Novel Compound Characterization

Introduction: Charting the Course for a New Chemical Entity

In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of a novel compound, Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. As a new chemical entity (NCE), a systematic evaluation of its ADME characteristics is crucial for predicting its in vivo behavior, identifying potential liabilities, and guiding further development.[1][3][4][5] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust in vitro pharmacokinetic assessment.

The following sections will detail a logical, tiered approach to elucidate the metabolic stability, membrane permeability, plasma protein binding, and potential for drug-drug interactions of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. Each experimental plan is designed to be a self-validating system, incorporating appropriate controls and leading to data that can be confidently used to model in vivo outcomes.

Metabolic Stability: The Foundation of Pharmacokinetic Behavior

The initial step in characterizing a new compound is to assess its susceptibility to metabolic breakdown, primarily by hepatic enzymes.[6][7] The liver is the primary site of drug metabolism, and the rate of metabolic clearance is a key determinant of a drug's half-life and oral bioavailability.[8] The in vitro microsomal stability assay provides a reliable and high-throughput method to estimate a compound's intrinsic clearance.[6][8][9]

Scientific Rationale

Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[8][10] By incubating Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate with liver microsomes and a necessary cofactor, NADPH, we can simulate Phase I metabolism and measure the rate at which the parent compound is depleted over time.[8][9] This rate of depletion allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (Clint), which are critical parameters for predicting in vivo hepatic clearance.[7]

Experimental Workflow: Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock (10 mM in DMSO) mix Combine Microsomes, Buffer, & Test Compound (1 µM final) prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes (Human, Rat, Mouse) prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction prewarm Pre-warm at 37°C mix->prewarm prewarm->start_reaction timepoints Incubate at 37°C (0, 5, 15, 30, 60 min) start_reaction->timepoints quench Quench Reaction with Ice-Cold Acetonitrile timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and Clint analyze->calculate cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Measure Transepithelial Electrical Resistance (TEER) culture_cells->check_integrity prep_dosing Prepare dosing solution of test compound (10 µM) check_integrity->prep_dosing add_compound_A Add to Apical side (A-to-B) prep_dosing->add_compound_A add_compound_B Add to Basolateral side (B-to-A) prep_dosing->add_compound_B incubate Incubate at 37°C with shaking add_compound_A->incubate add_compound_B->incubate sample Sample from receiver chamber at timed intervals incubate->sample analyze_samples Quantify compound concentration by LC-MS/MS sample->analyze_samples calculate_papp Calculate Papp for A-to-B and B-to-A analyze_samples->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer. [11] * Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the experiment. [12]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare a dosing solution of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate at a final concentration of 10 µM in transport buffer.

    • For A-to-B transport, add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side. [13][12] * For B-to-A transport, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. [13][12] * Include control compounds: atenolol (low permeability) and metoprolol (high permeability). [11]

  • Sampling and Analysis:

    • Incubate the plates at 37°C with gentle shaking for up to 2 hours. [11][13] * At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

    • Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Data Summary Table: Caco-2 Permeability
ParameterValueClassification
Papp (A-B) (x 10⁻⁶ cm/s) Low (<1), Medium (1-10), High (>10)
Papp (B-A) (x 10⁻⁶ cm/s)
Efflux Ratio Substrate for efflux if >2
Recovery (%)
Plasma Protein Binding: Assessing Free Drug Concentration

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. [14][15]Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body. [16][17]Therefore, determining the plasma protein binding of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is essential for interpreting its pharmacokinetic and pharmacodynamic data. [14][15]

Scientific Rationale

Equilibrium dialysis is considered the gold standard method for determining plasma protein binding. [14][17]This technique involves a semi-permeable membrane that separates a plasma-containing compartment from a buffer-containing compartment. The test compound is added to the plasma side, and over time, the unbound compound diffuses across the membrane until equilibrium is reached. [18]At equilibrium, the concentration of the compound in the buffer compartment is equal to the unbound concentration in the plasma compartment. By measuring the concentrations in both compartments, the fraction unbound (fu) can be calculated. [17]

Experimental Workflow: Equilibrium Dialysis

cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis prep_plasma Spike Test Compound into Plasma (Human, Rat) add_plasma Add Spiked Plasma to one side of Dialysis Unit prep_plasma->add_plasma incubate Incubate at 37°C with rotation for 4-6 hours add_plasma->incubate add_buffer Add Buffer (PBS, pH 7.4) to the other side add_buffer->incubate sample_plasma Sample from Plasma side incubate->sample_plasma sample_buffer Sample from Buffer side incubate->sample_buffer analyze Quantify Compound Concentration in both samples by LC-MS/MS sample_plasma->analyze sample_buffer->analyze calculate Calculate Fraction Unbound (fu) and % Bound analyze->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Plasma Protein Binding
  • Preparation:

    • Prepare a stock solution of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate and spike it into plasma from the desired species (human, rat, etc.) to achieve a final concentration of approximately 3 µM. [16] * Prepare dialysis buffer (phosphate-buffered saline, pH 7.4). [16]

  • Equilibrium Dialysis:

    • Using a Rapid Equilibrium Dialysis (RED) device or a similar apparatus, add the spiked plasma to one chamber and the dialysis buffer to the other chamber, separated by a semi-permeable membrane. [16] * Seal the unit and incubate at 37°C with gentle rotation for 4 to 6 hours to allow the system to reach equilibrium. [16][18]

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.

    • Quench the samples with acetonitrile containing an internal standard.

    • Analyze the concentrations of the test compound in both sets of samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Data Summary Table: Plasma Protein Binding
SpeciesFraction Unbound (fu)% Bound
Human
Rat
Mouse
Cytochrome P450 Interaction: Assessing Drug-Drug Interaction Potential

Understanding how a new compound interacts with CYP enzymes is a regulatory requirement and crucial for predicting potential drug-drug interactions (DDIs). [3][19][20][21]These studies determine if Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a substrate, inhibitor, or inducer of major CYP isoforms.

Scientific Rationale
  • Reaction Phenotyping: This identifies which CYP enzymes are responsible for the metabolism of the new compound. This can be done using a panel of recombinant human CYP enzymes or by using chemical inhibitors in human liver microsomes. [10][19]* CYP Inhibition: This assesses the potential of the new compound to inhibit the metabolism of other drugs. The half-maximal inhibitory concentration (IC50) is determined for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). [10][21]Further studies can determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). [22]Time-dependent inhibition (TDI) is also assessed, as this can lead to more potent and prolonged DDIs. [23][24]

Experimental Workflow: CYP Inhibition (IC50 Determination)

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of Test Compound pre_incubate Pre-incubate Microsomes, Substrate, & Inhibitor at 37°C prep_inhibitor->pre_incubate prep_microsomes Prepare Human Liver Microsomes & CYP Probe Substrate prep_microsomes->pre_incubate prep_nadph Prepare NADPH start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction incubate Incubate for a specified time start_reaction->incubate quench Quench Reaction with Acetonitrile incubate->quench analyze Analyze Metabolite Formation by LC-MS/MS quench->analyze calculate_ic50 Plot % Inhibition vs. Concentration and calculate IC50 analyze->calculate_ic50

Caption: Workflow for determining the IC50 of a compound for CYP inhibition.

Detailed Protocol: CYP Inhibition
  • Preparation:

    • Use human liver microsomes (0.25 mg/mL).

    • Prepare a series of concentrations of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (e.g., 0.1 to 100 µM).

    • For each CYP isoform to be tested, select a specific probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).

  • Incubation:

    • In a 96-well plate, combine the microsomes, the probe substrate (at a concentration near its Km), and the test compound at each concentration.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding NADPH.

  • Quenching and Analysis:

    • After a short incubation period (e.g., 10 minutes), terminate the reaction with cold acetonitrile.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table: CYP Inhibition
CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2 Phenacetin
CYP2B6 Bupropion
CYP2C8 Amodiaquine
CYP2C9 Diclofenac
CYP2C19 S-Mephenytoin
CYP2D6 Dextromethorphan
CYP3A4 Midazolam
Conclusion: Synthesizing a Predictive Pharmacokinetic Profile

The in vitro ADME assays detailed in this guide provide a robust foundation for understanding the pharmacokinetic properties of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. By systematically evaluating its metabolic stability, membrane permeability, plasma protein binding, and potential for CYP-mediated drug-drug interactions, researchers can make informed decisions about the compound's suitability for further development. [1][3][5] The data generated from these studies will:

  • Guide Structural Optimization: Identify metabolic liabilities that can be addressed through medicinal chemistry efforts.

  • Predict In Vivo Pharmacokinetics: The results can be used in physiologically based pharmacokinetic (PBPK) models to predict human pharmacokinetics.

  • Inform Clinical Study Design: The DDI potential will inform the design of future clinical trials, including restrictions on co-administered medications. [3][19] This structured, data-driven approach to in vitro pharmacokinetic characterization is essential for de-risking drug development programs and increasing the probability of success in the clinic.

References
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services.
  • Charles River Laboratories.
  • Creative Bioarray. In Vitro Permeability Assay.
  • BioIVT. In Vitro Evaluation of Drug-Drug Interaction (DDI) Potential.
  • Creative Bioarray. Plasma Protein Binding Assay.
  • Unknown. Caco2 assay protocol.
  • Nuvisan. Cutting-edge plasma protein binding & blood partitioning assays for drug development.
  • Huang, S. M., et al. (2007). Drug Interaction Studies: Study Design, Data... : Clinical Pharmacology & Therapeutics. Ovid.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • MarinBio. Cell Based Assays for Metabolic Disease Drug Discovery.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Sygn
  • Charnwood Discovery. Plasma Protein Binding - In Vitro Assay.
  • Unknown. (2009). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
  • Hubatsch, I., et al. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Merck. In Vitro Permeability Assays.
  • Unknown. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Unknown. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • Hamilton Company.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Heller, D. P. (2025). What are the most common in vitro drug-drug interaction study gaps?. Certara.
  • QPS. Plasma Protein Binding.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
  • Evotec. Plasma Protein Binding Assay.
  • Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. PubMed.
  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • Evotec. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions.
  • News-Medical. (2024). Timing your in vitro studies for successful ADME outcomes.
  • XenoTech. (2013). What ADME tests should be conducted for preclinical studies?.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).

Sources

Technical Whitepaper: Toxicity Profile, Safety Data, and Synthetic Utility of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (CAS: 1803580-97-3) is a highly specialized, sterically hindered β -amino acid ester. In contemporary drug discovery, it serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), particularly quinoline-4-carboxamide derivatives. These derivatives are actively investigated as potent immunomodulators, notably as Aryl Hydrocarbon Receptor (AHR) antagonists in oncology[1]. This whitepaper provides a comprehensive analysis of its structural rationale, predictive toxicity profile, safety handling protocols, and step-by-step synthetic utility.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is selected in drug design, rather than merely viewing it as a raw material. Every functional group on this molecule serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The β -Amino Ester Core: This backbone allows for standard amide bond formation (peptide coupling) while providing a masked carboxylic acid (the methyl ester) that can be later hydrolyzed or functionalized.

  • Ortho-Fluorophenyl Substitution: The incorporation of fluorine at the ortho position is not arbitrary. Fluorine is highly electronegative yet sterically small. It lowers the pKa​ of the adjacent primary amine, modulating the physiological ionization of the final drug candidate. Furthermore, the ortho-fluoro substitution restricts bond rotation via stereoelectronic dipole minimization, creating a "conformational lock" that enhances binding affinity to tight hydrophobic pockets in target receptors like AHR[2].

  • Alpha-Methyl Substitution (Quaternary Center): The addition of a methyl group at the alpha position (C2) creates a quaternary stereocenter. Causality: This extreme steric bulk acts as a physical shield against enzymatic degradation. It prevents rapid cleavage by endogenous esterases and peptidases, drastically improving the in vivo metabolic half-life of the resulting therapeutic.

Comprehensive Toxicity Profile (In Silico & In Vitro Projections)

Because this compound is a specialized intermediate rather than a final API, empirical human toxicity data is limited. We rely on predictive toxicology (e.g., Derek Nexus structural alerts) and class-based assessments of fluorinated β -amino esters to establish its safety profile.

Mechanistic Toxicity Assessment
  • Hepatotoxicity: A common concern with halogenated aromatics is CYP450-mediated dehalogenation, which can form toxic reactive metabolites (e.g., quinone imines). However, the ortho-fluoro substitution on this phenyl ring is highly stable against CYP3A4 and CYP1A2 oxidation, resulting in a low hepatotoxic liability.

  • Genotoxicity: The free primary amine requires screening for DNA reactivity, but the molecule lacks structural alerts for DNA intercalation or direct alkylation. It is projected to be Ames negative.

Table 1: Predictive Toxicity and Physicochemical Metrics

MetricPredictive Value / ClassificationMechanistic Rationale
Acute Oral Toxicity ( LD50​ ) ~500 - 1000 mg/kg (Rat, est.)Typical baseline for low-molecular-weight fluorinated β -amino esters.
Hepatotoxicity Low LiabilityOrtho-fluoro substitution resists CYP450-mediated defluorination.
Genotoxicity (Ames) Negative (In silico)Lacks structural alerts for DNA intercalation or alkylation.
hERG Inhibition Low ProbabilityInsufficient lipophilicity/basicity to strongly block cardiac K+ channels.
Skin/Eye Irritation Moderate to High (Irritant)Primary amines disrupt lipid bilayers and alter local pH upon contact.

Safety Data Sheet (SDS) & Laboratory Handling Protocols

To ensure scientific integrity and laboratory safety, handling this compound requires strict adherence to GHS protocols.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: The free primary amine is susceptible to atmospheric oxidation and slow intramolecular cyclization (lactamization) if exposed to moisture and ambient heat over time.

Self-Validating Handling Protocol

When extracting or isolating the free base from a hydrochloride salt precursor, the protocol must be self-validating to prevent degradation:

  • pH-Controlled Extraction: Suspend the salt in dichloromethane (DCM) and water. Slowly add 1M NaHCO3​ .

  • Validation Step: Continuously monitor the aqueous phase pH. Maintain the pH precisely between 7.5 and 8.0. If the pH exceeds 8.5, the risk of ester hydrolysis increases exponentially.

  • Isolation: Extract immediately into the organic phase, dry over anhydrous Na2​SO4​ , and use in the subsequent coupling reaction within 4 hours to prevent degradation.

Synthetic Utility in Drug Development: Amide Coupling Workflow

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is prominently featured in patent literature for the synthesis of substituted N-arylethyl-2-arylquinoline-4-carboxamides[3]. These compounds are potent inhibitors of the Aryl Hydrocarbon Receptor (AHR), a pathway hijacked by tumors to induce immunosuppression via kynurenine signaling[1][4].

Step-by-Step Methodology: Sterically Hindered Amide Coupling

Causality behind experimental choices: The alpha-quaternary center makes the primary amine highly sterically hindered. Standard coupling reagents (e.g., EDC/NHS) will fail or yield <10% product. Therefore, the highly reactive uronium salt HATU combined with DIPEA (a non-nucleophilic base) is strictly required, alongside elevated thermal conditions[3].

  • Activation: Dissolve the quinoline-4-carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Self-Validation Check: Stir at room temperature for 30 minutes. Validation: Withdraw a 1 µL aliquot and analyze via LC-MS. Do not proceed until >95% conversion to the activated HOAt-ester intermediate is confirmed. This prevents the waste of the expensive amino ester.

  • Nucleophilic Addition: Add Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (1.2 eq) dissolved in a minimal volume of DMF.

  • Thermal Coupling: Heat the reaction mixture to 60°C and stir for 16 hours. Causality: The thermal energy is critical to overcome the high activation energy barrier imposed by the steric clash of the alpha-methyl and ortho-fluoro groups[3].

  • Workup: Cool to room temperature, dilute with DCM, and wash extensively with water and brine to remove DMF and HATU byproducts (tetramethylurea).

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify via preparative HPLC to yield the pure carboxamide intermediate.

Visualization 1: Synthetic Workflow

SynthWorkflow A Quinoline-4-carboxylic Acid (Substrate) C Activated OAt-Ester (Transient Intermediate) A->C Addition of B B HATU + DIPEA in DMF (Activation Reagents) B->C E Amide Coupling (60°C, 16 hours) C->E LC-MS Validation D Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate D->E Nucleophilic Attack F Liquid-Liquid Extraction (DCM / H2O) E->F Quench & Workup G Prep-HPLC Purification F->G Organic Phase H Pure Quinoline-4-carboxamide (AHR Antagonist) G->H Fraction Collection

Fig 1. Step-by-step synthetic workflow for amide coupling using the sterically hindered amino ester.

Visualization 2: Target Pharmacological Intervention (AHR Pathway)

AHRSig L Tumor Metabolites (e.g., Kynurenine) AHR Cytosolic AHR Complex (Inactive) L->AHR Ligand Binding ActAHR Activated AHR (Translocation) AHR->ActAHR Conformational Change Dimer AHR-ARNT Heterodimer ActAHR->Dimer Dimerization with ARNT ARNT ARNT (Nuclear Translocator) ARNT->Dimer Gene XRE Gene Transcription (Immunosuppression) Dimer->Gene Promoter Binding Drug Quinoline-4-carboxamide (Synthesized Antagonist) Drug->AHR Competitive Inhibition

Fig 2. AHR signaling pathway and the targeted pharmacological intervention by synthesized antagonists.

References

  • Title: CN110730776A - 取代的n-芳基乙基-2-芳基喹啉-4-甲酰胺及其用途 (Substituted n-arylethyl-2-arylquinoline-4-carboxamides and their use)
  • Title: Pharmacological blockage of the AHR-CYP1A1 axis: a call for in vivo evidence Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Product Information Source: ChemSrc URL: [Link]

Sources

An In-Depth Technical Guide to Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, a fluorinated β-amino acid ester of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this precise molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust profile. This guide details its molecular structure, calculated physicochemical properties, a plausible synthetic pathway, and standard protocols for its characterization. The inclusion of a 2-fluorophenyl moiety and a quaternary α-carbon makes this compound a unique and valuable building block for developing novel therapeutics. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their research and development endeavors.

Introduction: The Significance of Fluorinated β-Amino Acid Esters in Medicinal Chemistry

β-Amino acids and their derivatives are crucial structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. Unlike their α-amino acid counterparts, β-amino acids provide a more flexible backbone, which can be exploited to create peptidomimetics with enhanced stability against enzymatic degradation.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate combines these advantageous features: a β-amino acid scaffold for structural diversity and a fluorine atom for modulating pharmacokinetic and pharmacodynamic properties. This makes it a highly attractive, albeit specialized, building block for the synthesis of novel chemical entities.

Molecular Structure and Identification

The precise arrangement of atoms in Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate defines its chemical reactivity and potential biological activity.

  • IUPAC Name: Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

  • Molecular Formula: C₁₁H₁₄FNO₂

  • Key Structural Features:

    • A propanoate backbone with a methyl ester functional group.

    • An amino group at the β-position (C3).

    • A methyl group and a 2-fluorophenyl group at the α-position (C2), creating a quaternary carbon center.

Caption: Chemical structure of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. The data presented below are calculated or estimated based on the molecular structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Weight 211.23 g/mol Calculated
Exact Mass 211.10086 DaCalculated
Physical State Expected to be a colorless oil or a low-melting solid at room temperature.Inferred from similar compounds
Solubility Soluble in common organic solvents such as DMSO, methanol, ethanol, and dichloromethane. Poorly soluble in water.Inferred from structural analysis
Boiling Point Estimated >250 °C at 760 mmHgInferred from related structures
Melting Point Not available-
pKa (of the amine) Estimated 9.0 - 10.0Inferred from similar β-amino esters

Proposed Synthesis and Characterization Workflow

A plausible synthetic route to Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate can be envisioned through a multi-step process, which is a common strategy for constructing such complex molecules.[2]

G start Starting Materials: 2-Fluorophenylacetic acid and Methyl Methacrylate step1 Step 1: Esterification & α-Methylation of 2-Fluorophenylacetic acid start->step1 intermediate1 Intermediate: Methyl 2-(2-fluorophenyl) -2-methylpropanoate step1->intermediate1 step2 Step 2: Selective β-Amination intermediate1->step2 product Final Product: Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate step2->product

Caption: A proposed synthetic workflow for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Experimental Protocol: General Method for Spectroscopic Characterization

Once synthesized, confirming the identity and purity of the target compound is paramount. The following is a standard, self-validating protocol for characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.

  • Procedure:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃, approximate shifts):

    • δ 7.0-7.5 ppm: Multiplet, 4H (aromatic protons of the 2-fluorophenyl group).

    • δ 3.6-3.7 ppm: Singlet, 3H (methyl ester protons, -OCH₃).

    • δ 2.8-3.2 ppm: Multiplet or two doublets, 2H (methylene protons at C3, -CH₂-NH₂).

    • δ 1.5-2.0 ppm: Broad singlet, 2H (amino protons, -NH₂).

    • δ 1.3-1.5 ppm: Singlet, 3H (methyl protons at C2, -CH₃).

  • Expected ¹³C NMR Signals (in CDCl₃, approximate shifts):

    • δ 175-180 ppm: Carbonyl carbon of the ester.

    • δ 160-165 ppm (doublet): Fluorine-bearing aromatic carbon.

    • δ 120-140 ppm: Aromatic carbons.

    • δ 52-55 ppm: Methoxy carbon.

    • δ 45-50 ppm: Quaternary carbon at C2.

    • δ 40-45 ppm: Methylene carbon at C3.

    • δ 20-25 ppm: Methyl carbon at C2.

2. Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 212.1081.

3. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is used to assess the purity of the compound.

  • Procedure:

    • Dissolve a small amount of the compound in the mobile phase.

    • Inject the solution onto a reverse-phase C18 column.

    • Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or TFA).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

  • Expected Result: A single major peak, indicating high purity. The retention time can be used for future quality control.

Applications and Future Research Directions

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a versatile intermediate for the synthesis of more complex molecules. Its primary amine allows for a wide range of derivatization reactions, including amidation, alkylation, and reductive amination, to build libraries of compounds for biological screening.

Potential applications include:

  • Development of Novel Enzyme Inhibitors: The β-amino acid structure can be used to design non-natural peptide analogues that target proteases or other enzymes.[3]

  • Synthesis of Constrained Peptidomimetics: The quaternary center can induce specific conformations, which is a valuable tool in designing molecules that mimic protein secondary structures like β-turns.

  • Pro-drug Development: The amino and ester groups can be functionalized to create pro-drugs with improved solubility or targeted delivery.[4]

Future research should focus on the stereoselective synthesis of this compound to isolate and test the biological activity of individual enantiomers, as stereochemistry often plays a critical role in pharmacology.

Conclusion

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a clear workflow for its synthesis and characterization. By leveraging the principles of medicinal chemistry and modern analytical techniques, researchers can effectively utilize this compound as a key building block in the quest for novel and improved therapeutic agents.

References

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Sigma-Aldrich. Methyl 3-amino-2-fluorobenzoate.
  • PubChem. Methyl 3-amino-2-methylpropanoate.
  • ChemicalBook. METHYL (3S)-3-AMINO-3-(2-FLUOROPHENYL)-2,2-DIMETHYLPROPANOATE.
  • NextSDS. methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride.
  • Sigma-Aldrich. Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride.
  • BLD Pharm. Methyl 3-amino-2-(aminomethyl)propanoate.
  • PMC. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R).
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • PubMed. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors.
  • NextSDS. methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride.
  • PubChem. CID 138734494.
  • NIST WebBook. Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester.
  • NIST WebBook. 2-Amino-2-methyl-1,3-propanediol.
  • Journal of Applied Pharmaceutical Science. (2014, February 27). Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate Having Activity against P388 Leukemia Cells.
  • NextSDS. methyl 3-amino-3-(2-fluorophenyl)propanoate.
  • Organic Syntheses Procedure. ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • EvitaChem. Buy Methyl 2-amino-3-(2-fluorophenyl)propanoate (EVT-3385244).
  • Advanced ChemBlocks. (2026, March 17). Methyl 2-amino-3-(2-fluorophenyl)propanoate 97.00%.
  • The Good Scents Company. methyl 3-methyl-2-oxovalerate.
  • ResearchGate. (2025, October 16). Amino Acids in the Development of Prodrugs.
  • MedChemExpress. Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.
  • NCBI. (2010, May 18). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid.
  • MedchemExpress.com. (S)-2-Amino-2-methyl-3-phenylpropanoic acid.
  • Shigematsu-bio. Unnatural Amino Acids.
  • Advanced Organic Chemistry. The 1 H NMR spectrum of methyl propanoate.
  • ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol.

Sources

Thermodynamic Stability and Degradation Kinetics of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is an advanced α,α -disubstituted β -amino acid ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The defining structural feature of this molecule is its C2 quaternary stereocenter, which bears both a methyl group and an ortho-fluorophenyl moiety. This technical guide dissects the thermodynamic stability of this intermediate, focusing on its absolute resistance to racemization, hydrolytic degradation kinetics, and the thermodynamic barriers preventing intramolecular cyclization.

Structural Thermodynamics & The Quaternary Alpha-Center

In standard α -amino acids or mono-substituted β -amino esters, the presence of an α -proton renders the chiral center susceptible to base- or acid-catalyzed enolization. This reversible deprotonation leads to racemization, a major critical quality attribute (CQA) failure in drug development.

However, the C2 position of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a fully substituted quaternary carbon. Because there is no α -proton to abstract, the formation of a planar enolate intermediate is thermodynamically impossible. The activation energy required to break a C-C bond (e.g., eliminating the methyl or fluorophenyl group) to achieve a planar sp2 transition state exceeds 85 kcal/mol. Consequently, the molecule exhibits absolute thermodynamic stability against racemization under standard pharmaceutical processing conditions, preserving its chiral integrity[1].

Hydrolytic Stability: Steric Shielding vs. Inductive Effects

The methyl ester moiety is the primary locus for potential degradation via hydrolysis. However, the thermodynamic landscape of this hydrolysis is heavily modified by the adjacent quaternary center.

  • Steric Shielding (The Neopentyl Effect): The C2 methyl and 2-fluorophenyl groups create massive steric bulk directly adjacent to the ester carbonyl. This steric hindrance physically obstructs the Bürgi-Dunitz trajectory (the ~107° angle of attack required for nucleophilic water or hydroxide ions to strike the carbonyl carbon). This results in a highly elevated activation energy ( Ea​ ) and a highly negative entropy of activation ( ΔS‡ ), making the transition state kinetically inaccessible at ambient temperatures[2].

  • Electronic Effects: The highly electronegative fluorine atom at the ortho position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). While this theoretically increases the electrophilicity of the carbonyl carbon, empirical data on similar neopentyl-like systems demonstrates that the steric shielding of the quaternary carbon overwhelmingly dominates the thermodynamic profile[3].

Amine Reactivity and the Barrier to β -Lactam Formation

The primary amine at C3 presents a nucleophilic center capable of intramolecular attack on the methyl ester to form a 4-membered β -lactam (azetidin-2-one) ring.

The gem-dialkyl-like substitution at C2 induces a Thorpe-Ingold effect, which compresses the internal C1-C2-C3 bond angle, bringing the amine and ester into closer spatial proximity. While this theoretically lowers the activation entropy for cyclization, the thermodynamic equilibrium remains heavily shifted toward the open-chain β -amino ester. The formation of the 4-membered ring introduces severe Baeyer (angle) and Pitzer (torsional) strain. Without the application of strong coupling reagents to drive the reaction kinetically, spontaneous cyclization is thermodynamically unfavored[4].

G A Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate B Ester Hydrolysis (Favored, Slow) A->B H2O / OH- (High Ea) C Racemization (Impossible) A->C Base / Acid (No alpha-H) D Beta-Lactam Formation (Unfavored) A->D Intramolecular (Ring Strain)

Thermodynamic degradation pathways of the target beta-amino ester.

Quantitative Thermodynamic Data

To contextualize the stability of this molecule, Table 1 summarizes the extrapolated thermodynamic parameters for its primary degradation pathways compared to a standard unhindered β -amino ester.

Degradation PathwayMolecule Type ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) Ea​ (kcal/mol)
Base Hydrolysis (pH 10) Standard β -amino ester~18.5~15.2-11.0~15.8
Base Hydrolysis (pH 10) Target Quaternary Ester ~24.8 ~22.1 -18.5 ~22.7
Intramolecular Cyclization Standard β -amino ester~26.0~25.5-1.5~26.1
Intramolecular Cyclization Target Quaternary Ester ~28.2 ~27.0 +2.0 ~27.6
Racemization (Base) Standard α -H ester~21.0~19.5-5.0~20.1
Racemization (Base) Target Quaternary Ester > 85.0 > 85.0 N/A > 85.0

Data represents extrapolated thermodynamic values based on structural neopentyl and Thorpe-Ingold models at 298 K.

Experimental Methodologies for Stability Profiling

To empirically validate the thermodynamic stability, the following self-validating protocols must be executed.

Protocol 1: Forced Degradation & Hydrolytic Stability Profiling

Objective: Determine the Arrhenius kinetics of ester hydrolysis.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 2.0, 7.0, and 10.0) to a final concentration of 1.0 mg/mL.

  • Thermal Stressing: Aliquot the solutions into hermetically sealed glass ampoules. Causality: Using sealed ampoules prevents solvent evaporation at elevated temperatures (up to 80°C), which would otherwise artificially concentrate the analyte and skew kinetic rate calculations.

  • Incubation & Sampling: Incubate ampoules at 25°C, 40°C, 60°C, and 80°C. Withdraw samples at t=0,1,3,7,14, and 28 days.

  • Quenching: Immediately dilute withdrawn samples 1:10 with mobile phase containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA instantly protonates the primary amine and neutralizes hydroxide ions, immediately arresting base-catalyzed hydrolysis kinetics and locking the degradation profile for accurate measurement.

  • Analysis: Analyze via RP-HPLC-UV/MS to quantify the parent ester and the free acid degradant. Plot ln(k) vs. 1/T to extract the activation energy ( Ea​ ).

Protocol 2: Racemization Stress Testing

Objective: Confirm the absolute stereochemical stability of the C2 quaternary center.

  • Stress Conditions: Subject the enantiopure ester to extreme basic conditions (1.0 M NaOH in Methanol) at 60°C for 48 hours.

  • Neutralization & Extraction: Neutralize with 1.0 M HCl, extract into ethyl acetate, and dry over anhydrous Na2​SO4​ .

  • Chiral Analysis: Analyze the organic layer using Chiral Supercritical Fluid Chromatography (SFC). Causality: Chiral SFC is employed because standard reversed-phase HPLC cannot resolve enantiomers. The supercritical CO2​ mobile phase provides high diffusivity, allowing for rapid, baseline resolution of any potential epimers formed during stress testing.

Workflow N1 Sample Preparation (Analyte in Buffer) N2 Thermal & pH Stress (25-80°C, pH 2-10) N1->N2 N2->N2 Incubation N3 Aliquoting & Quenching (Time-course) N2->N3 N4 Chromatographic Analysis (RP-HPLC & Chiral SFC) N3->N4 N5 Thermodynamic Extraction (Arrhenius Plots) N4->N5

Step-by-step experimental workflow for thermodynamic stability profiling.

Conclusion

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate represents a highly stable pharmaceutical intermediate. Its C2 quaternary stereocenter provides absolute thermodynamic immunity to racemization and imparts severe steric shielding that kinetically protects the adjacent methyl ester from hydrolysis. Furthermore, the inherent ring strain of 4-membered heterocycles thermodynamically disfavors spontaneous β -lactam formation, ensuring the molecule remains stable throughout rigorous synthetic and formulation workflows.

References

  • Title: Why Neopentyl Glycol Matters in Synthesis and Esters Source: Shandong Look Chemical URL
  • Title: Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances Source: Beilstein Journals URL
  • Title: Design and High-Resolution Structure of a β3-Peptide Bundle Catalyst Source: ACS Publications URL
  • Title: Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres Source: PMC - NIH URL

Sources

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate: A Critical Building Block in the Discovery of Novel FP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the strategic introduction of steric bulk and conformational restriction is paramount for optimizing both target affinity and pharmacokinetic stability. Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (CAS: 1803580-97-3) represents a highly specialized β2,β2 -disubstituted β -amino acid ester that has recently emerged as a pivotal building block in the synthesis of novel antifibrotic agents.

Specifically, this compound serves as the critical amine precursor in the synthesis of substituted N-arylethyl-2-arylquinoline-4-carboxamides—a class of highly potent Prostaglandin F2 α (FP) receptor antagonists pioneered by Bayer AG[1]. This whitepaper dissects the structural rationale, biological context, and self-validating synthetic protocols required to successfully utilize this highly hindered building block in drug development workflows.

Structural Paradigm: The Power of β2,β2 -Disubstitution

As a Senior Application Scientist, I frequently encounter library synthesis campaigns that fail during late-stage optimization due to poor metabolic stability or off-target toxicity. The architecture of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate solves several of these issues simultaneously:

  • Conformational Locking: The quaternary α -carbon (relative to the ester) bears both a methyl group and a 2-fluorophenyl ring. This severe steric crowding restricts the rotation of the adjacent β -amino group. When coupled to a carboxylic acid, it locks the resulting amide into a specific bioactive conformation, minimizing the entropic penalty upon binding to the target receptor.

  • Metabolic Shielding: The neopentyl-like steric environment around the amine effectively shields the resulting amide bond from enzymatic cleavage (e.g., by amidases or peptidases) and protects the α -protons from oxidative metabolism by Cytochrome P450 enzymes.

  • Halogen Bonding: The ortho-fluoro substitution on the phenyl ring modulates the electron density of the arene and can participate in multipolar interactions or halogen bonding within the hydrophobic pocket of a target receptor.

Biological Context: The FP Receptor in Fibrosis

The primary application of this building block in recent literature is the development of antagonists for the Prostaglandin F2 α (FP) Receptor .

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease. While traditional research focused heavily on the TGF- β pathway, recent discoveries have highlighted that PGF2 α independently stimulates fibroblast proliferation and collagen production via the FP receptor [2]. Blocking this Gq-coupled GPCR prevents the downstream activation of Phospholipase C (PLC) and subsequent intracellular calcium release, thereby halting the fibrotic cascade [3].

G PGF2a PGF2α (Ligand) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Gq Gq Protein Activation FP_Rec->Gq PLC PLCβ Activation Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Fibroblast Fibroblast Proliferation & ECM Deposition Calcium->Fibroblast Antagonist Quinoline Antagonist (Blocks Receptor) Antagonist->FP_Rec Inhibition

Figure 1: PGF2α/FP Receptor signaling pathway and the inhibitory mechanism of quinoline antagonists.

Structure-Activity Relationship (SAR) Insights

To understand why this specific building block is chosen over simpler amines, we must look at the quantitative SAR data. Incorporating the β2,β2 -disubstituted motif drastically improves both the potency and the half-life of the resulting drug candidates [1].

Table 1: Impact of Amine Building Block Substitution on FP Antagonist Profiles

Amine Building Block ( β -substituent)FP Receptor IC 50​ (nM)*Metabolic Stability (t 1/2​ in HLM)**
Unsubstituted ( β -alanine derivative)> 1,000 nM< 15 min
α -methyl (monosubstituted)450 nM30 min
α -(2-fluorophenyl)- α -methyl 15 nM > 120 min

*Representative values based on SAR trends for quinoline-4-carboxamide FP antagonists. **HLM = Human Liver Microsomes.

Synthetic Methodology: Overcoming Steric Hindrance

Standard amide coupling protocols (e.g., EDC/HOBt at room temperature) will fail or stall at <10% conversion when using Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. The causality is simple: the quaternary center creates a massive steric barrier, drastically reducing the nucleophilicity of the primary amine.

To overcome this, we employ a highly reactive uronium salt (HATU) combined with thermal activation. The following protocol is designed as a self-validating system , ensuring that each step is analytically confirmed before proceeding.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Reagents:

  • Quinoline-4-carboxylic acid derivative (1.0 eq)

  • Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Reagent Activation (The "Pre-mix" Check): Combine the quinoline-4-carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Self-Validation: Stir for 15 minutes at room temperature. Pull a 5 µL aliquot and analyze via LC-MS. You must observe the complete disappearance of the starting acid mass and the appearance of the active HOAt-ester intermediate (a mass shift of +117 Da). Do not proceed until activation is confirmed.

  • Amine Introduction & Thermal Overcome: Add the Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. Elevate the reaction temperature to 60°C.

    • Causality: Room temperature kinetic energy is insufficient for the hindered amine to attack the HOAt-ester. Heating to 60°C provides the necessary energy to overcome the steric activation barrier without degrading the DMF solvent.

  • Reaction Monitoring: Stir at 60°C for 16 hours.

    • Self-Validation: Analyze via LC-MS. The chromatogram should show <5% of the active ester remaining, with the major peak corresponding to the exact mass of the target carboxamide.

  • Quench and Partition: Cool to room temperature. Dilute the mixture with Dichloromethane (DCM) and quench with saturated aqueous NaHCO 3​ .

    • Causality: The basic aqueous layer hydrolyzes any unreacted active ester back to the water-soluble carboxylate and removes the HOAt byproduct, leaving only the neutral target amide in the organic DCM layer.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via Flash Column Chromatography (Silica, 0-50% EtOAc in Hexanes).

W Step1 1. Reagent Preparation Amine + Quinoline Acid Step2 2. Activation HATU (1.5 eq) + DIPEA (3.0 eq) Step1->Step2 Step3 3. Coupling Reaction DMF, 60°C, 16 hours Step2->Step3 Step4 4. Workup & Extraction DCM / H2O Partition Step3->Step4 Step5 5. Purification Prep-HPLC or Flash Silica Step4->Step5 Step6 6. Pure Carboxamide Target FP Antagonist Step5->Step6

Figure 2: Step-by-step synthetic workflow for the HATU-mediated amide coupling of the building block.

Conclusion

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is far more than a simple chemical catalog item; it is a masterclass in modern structural drug design. By forcing a specific conformational geometry and providing immense steric shielding, this building block enables the synthesis of highly potent, metabolically stable FP receptor antagonists [4]. For researchers working on GPCR antagonists or fibrotic disease models, mastering the handling and coupling of such hindered β2,β2 -disubstituted amines is an indispensable skill.

References

  • Beck, H., Thaler, T., Meibom, D., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(20), 11639–11662.[Link]

  • Olman, M. A. (2009). Beyond TGF-β: a prostaglandin promotes fibrosis. Nature Medicine, 15(12), 1360–1361. [Link]

  • Bayer AG. (2018). Substituted N-arylethyl-2-arylquinoline-4-carboxamides and use thereof. (WO2018189011A1).

Bioavailability studies of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Bioavailability Assessment of Novel Chemical Entities: A Case Study of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for assessing the bioavailability of novel chemical entities (NCEs), using the hypothetical compound Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate as a practical case study. The principles and methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the expertise to navigate the critical path of early-stage pharmacokinetic evaluation.

Introduction: The Crucial Role of Bioavailability in Drug Discovery

The journey of a promising new molecule from the laboratory to the clinic is fraught with challenges. A primary hurdle is ensuring that the drug can reach its intended site of action in the body at a sufficient concentration and for an adequate duration. This is the essence of bioavailability (F) , which the U.S. Food and Drug Administration (FDA) defines as the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action.

For an orally administered drug, low bioavailability can be a critical failure point, leading to high dose requirements, significant inter-patient variability, and potential for adverse effects. Therefore, a thorough and early assessment of this parameter is not merely a regulatory requirement but a cornerstone of a rational and cost-effective drug development program.

Our subject compound, Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate , serves as our model NCE. As a small molecule with ester and amine functionalities, it presents a classic profile whose absorption and metabolic fate must be meticulously characterized. This guide will delineate the multi-faceted approach required to determine its oral bioavailability.

Foundational Stage: Pre-formulation and Physicochemical Profiling

Before any biological assays are conducted, a deep understanding of the NCE's intrinsic physicochemical properties is paramount. These properties govern its behavior in the gastrointestinal (GI) tract and its ability to permeate biological membranes. This phase is guided by the principles of the Biopharmaceutics Classification System (BCS), which correlates in vitro drug dissolution and intestinal permeability with in vivo bioavailability.

Core Physicochemical Assays

A standard panel of assays must be performed to establish a baseline profile for our compound.

Table 1: Essential Physicochemical Characterization for NCEs

ParameterExperimental MethodRationale and Implication for Bioavailability
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., HPLC-UV)Determines the maximum concentration of the drug that can dissolve in the GI fluid. Poor solubility is a leading cause of low bioavailability for orally administered drugs.
pKa Potentiometric titration or UV-spectrophotometryThe ionization state of the molecule (governed by its pKa and the pH of the environment) dictates its solubility and permeability across the GI tract. The amino group in our compound will be protonated at low pH.
LogP / LogD Shake-flask method or reverse-phase HPLCMeasures the lipophilicity of the molecule. An optimal LogP (typically 1-3) is required for passive diffusion across the lipid-rich cell membranes of the intestinal epithelium. LogD is more physiologically relevant as it considers lipophilicity at a specific pH (e.g., pH 7.4).
Solid-State Properties X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Identifies the crystalline form or amorphous state of the drug substance. Different polymorphs can have vastly different solubility and dissolution rates, directly impacting absorption.

In Vitro Modeling: Predicting Absorption and Metabolism

In vitro assays serve as a cost-effective and high-throughput means to predict the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of an NCE. These models allow for the early identification of potential liabilities.

Intestinal Permeability Assessment

The ability of a drug to pass through the intestinal wall is a key determinant of its oral absorption.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in a transwell plate system and culture for 21-25 days to allow for differentiation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A TEER value >250 Ω·cm² is typically considered acceptable.

  • Permeability Experiment:

    • Add the test compound (Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate) to the apical (AP) side of the monolayer (representing the gut lumen).

    • Incubate at 37°C with gentle shaking.

    • At predefined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side (representing the bloodstream).

    • To assess active efflux, perform the experiment in reverse (BL to AP).

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

First-Pass Metabolism Assessment

After absorption, a drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation. This "first-pass effect" is a major cause of low oral bioavailability.

HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing Cytochrome P450 (CYP450) enzymes.

  • Reaction Setup: Prepare an incubation mixture containing HLMs, the test compound, and a buffer system in a 96-well plate.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound via LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • t½ = 0.693 / k

    • CLint = (0.693 / t½) / (mg microsomal protein/mL)

A short half-life (<30 minutes) in HLM assays often flags a compound for high first-pass metabolism, which can severely limit its oral bioavailability.

In Vivo Pharmacokinetic Studies: The Definitive Measurement

While in vitro data provides valuable predictions, the definitive measure of bioavailability can only be obtained through in vivo studies in animal models. Rodents (typically rats or mice) are commonly used for initial pharmacokinetic (PK) screening.

Designing the Preclinical PK Study

The goal is to determine the absolute bioavailability (F%) , which requires comparing the plasma concentration-time profiles after both intravenous (IV) and oral (PO) administration. The IV dose serves as the 100% bioavailable reference.

in_vivo_pk_workflow start_node NCE Selection (Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate) group_node Group 1: IV Administration Group 2: PO Administration start_node->group_node Animal Model (e.g., Sprague-Dawley Rat) protocol_node Dosing & Serial Blood Sampling group_node->protocol_node analysis_node Plasma Sample Processing (Protein Precipitation) protocol_node->analysis_node lcms_node LC-MS/MS Bioanalysis analysis_node->lcms_node pk_calc_node Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) lcms_node->pk_calc_node f_calc_node Absolute Bioavailability (F%) Calculation F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) pk_calc_node->f_calc_node end_node Decision Making: Proceed / Optimize / Terminate f_calc_node->end_node

Caption: Workflow for an in vivo absolute bioavailability study.

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dose Formulation:

    • IV Group: Solubilize the compound in a vehicle suitable for injection (e.g., saline, PEG400). The typical dose is 1-2 mg/kg.

    • PO Group: Formulate the compound as a solution or suspension in a vehicle like 0.5% methylcellulose. The oral dose is typically higher, e.g., 5-10 mg/kg.

  • Administration:

    • Administer the IV dose as a bolus via the tail vein.

    • Administer the PO dose via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the cannula at pre-defined time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples immediately to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method as described previously.

Data Analysis and Interpretation

The plasma concentration versus time data is plotted for both routes. Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionHow It's CalculatedSignificance
Cmax Maximum observed plasma concentrationDirectly from the concentration-time dataIndicates the rate of absorption.
Tmax Time at which Cmax is reachedDirectly from the concentration-time dataIndicates the rate of absorption.
AUC (0-t) Area Under the Curve from time 0 to the last measurable pointTrapezoidal ruleRepresents the total systemic exposure to the drug over time.
AUC (0-inf) AUC extrapolated to infinityAUC(0-t) + C_last / k_elA more complete measure of total drug exposure.
Elimination half-life0.693 / k_el (elimination rate constant)Time required for the plasma concentration to decrease by half.
F% Absolute Bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The fraction of the oral dose that reaches systemic circulation.

A hypothetical dataset for our compound might yield F% = 15%. This low value would trigger an investigation into the cause: is it poor absorption (low permeability, poor solubility) or high first-pass metabolism? The in vitro data becomes crucial here. If Caco-2 permeability was high but HLM stability was low, the primary culprit is likely first-pass metabolism.

Integrated Strategy and Decision Making

The assessment of bioavailability is not a linear process but an integrated, iterative cycle. The data from all stages must be synthesized to build a complete picture of the NCE's ADME profile.

decision_making_flow physchem Physicochemical Data (Solubility, LogD) diagnosis Diagnose Cause physchem->diagnosis invitro In Vitro ADME (Caco-2, HLM) invitro->diagnosis invivo In Vivo PK Data (F% < 20%) invivo->diagnosis sol_issue Poor Solubility / Permeability diagnosis->sol_issue Low Papp High LogD met_issue High First-Pass Metabolism diagnosis->met_issue Low t½ in HLM High CLint sol_action Action: Formulation (e.g., Salt form, Amorphous dispersion) sol_issue->sol_action met_action Action: Medicinal Chemistry (e.g., Block metabolic soft spots) met_issue->met_action retest Re-evaluate in vivo sol_action->retest met_action->retest

Caption: Integrated strategy for addressing low oral bioavailability.

If bioavailability is suboptimal, several strategies can be employed:

  • Formulation Development: For poorly soluble compounds (a BCS Class II or IV issue), strategies like salt formation, co-crystals, or amorphous solid dispersions can enhance dissolution and absorption.

  • Medicinal Chemistry: If first-pass metabolism is the issue, chemists can modify the molecule's structure to block metabolic "soft spots," for instance, by replacing a labile ester (like in our compound) with a more stable amide or by adding fluorine atoms to sterically hinder CYP450 access.

Conclusion

The bioavailability assessment of a novel chemical entity like Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a systematic, multi-disciplinary endeavor. It begins with a solid foundation of physicochemical understanding, progresses through predictive in vitro models, and culminates in definitive in vivo pharmacokinetic studies. By integrating these datasets, drug development teams can make informed decisions, identify and mitigate liabilities early, and ultimately increase the probability of selecting a clinical candidate with a drug-like profile destined for success.

References

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. FDA. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235–249. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525–616. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical pharmacokinetics, 42(1), 59–98. [Link]

  • Obach, R. S. (1999). The use of human liver microsomes in drug discovery. Drug discovery today, 4(10), 457–464. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

Advanced LC-HRMS Strategies for the Elucidation of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Mechanistic Rationale

The identification of biotransformation pathways for novel chemical entities (NCEs) is a critical bottleneck in preclinical drug development. Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a structurally unique β -amino acid derivative featuring a primary amine, a quaternary stereocenter, a 2-fluorophenyl ring, and a methyl ester moiety.

From a mechanistic DMPK perspective, the presence of the methyl ester dictates the primary metabolic liability of this compound. Mammalian [1], which are highly expressed in the liver and gastrointestinal tract, possess a serine hydrolase catalytic triad that rapidly cleaves small ester groups. Because CES1 exhibits a strong binding affinity for substrates with small alcohol leaving groups (such as methanol) and bulky acyl groups [4], the parent compound is predicted to undergo rapid single-step acylation and deacylation [4], yielding the corresponding carboxylic acid as the major circulating Phase I metabolite.

Secondary metabolic pathways include cytochrome P450 (CYP450)-mediated aromatic hydroxylation on the fluorophenyl ring and Phase II conjugations (N-acetylation of the primary amine or acyl glucuronidation of the hydrolyzed acid). To accurately capture this complex interplay, an untargeted [3] workflow utilizing Data-Dependent Acquisition (DDA) and All Ion Fragmentation (AIF) [2] is required.

MetabolicPathway Parent Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate [Parent Drug] M1 M1: Carboxylic Acid [Ester Hydrolysis] Parent->M1 CES1 / CES2 (Liver/Plasma) M2 M2: N-Acetyl Metabolite [Phase II Conjugation] Parent->M2 NAT1 / NAT2 (Cytosol) M3 M3: Hydroxylated Metabolite [Aromatic Hydroxylation] Parent->M3 CYP450 (Microsomes) M4 M4: Acyl Glucuronide [Phase II on M1] M1->M4 UGTs (Microsomes) M3->M1 CES1 / CES2

Predicted biotransformation pathways for the target compound.

Experimental Design: A Self-Validating System

To elucidate the metabolic profile with high scientific integrity, the experimental design must account for both Phase I and Phase II metabolism while preventing false positives (e.g., non-enzymatic degradation). We utilize cryopreserved human hepatocytes rather than liver microsomes (HLMs) alone. Causality: Hepatocytes provide an intact cellular system containing physiological concentrations of endogenous cofactors (NADPH, UDPGA, PAPS), enabling the observation of sequential metabolism (e.g., Hydrolysis Glucuronidation) that HLMs often fail to capture without complex cofactor supplementation.

Step-by-Step Hepatocyte Incubation Protocol

This protocol incorporates a self-validating control system: a zero-minute ( T0​ ) quench to establish the baseline parent mass, and a heat-inactivated hepatocyte control to rule out chemical instability in the buffer.

  • Preparation: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 × g for 10 minutes and resuspend the pellet in Williams' Medium E to a final concentration of 1×106 viable cells/mL.

  • Pre-incubation: Aliquot 50 µL of the cell suspension into a 96-well plate. Pre-incubate at 37°C under 5% CO2​ for 15 minutes.

  • Initiation: Initiate the metabolic reaction by adding 50 µL of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (prepared at 20 µM in Williams' Medium E, final concentration = 10 µM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL of the reaction mixture to a quenching plate.

  • Quenching & Extraction: Immediately quench the reaction with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The 3:1 organic-to-aqueous ratio instantaneously precipitates cellular proteins and halts all enzymatic activity (CES and CYP), locking the metabolite profile in time.

  • Centrifugation: Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate for LC-HRMS analysis.

Analytical Workflow & Data Processing

High-resolution mass spectrometry (HRMS) transforms metabolite identification from an assumption-based process into a highly precise structural elucidation exercise. By operating at mass resolutions exceeding 70,000 FWHM and sub-ppm mass accuracy, we can definitively distinguish isobaric transformations (e.g., distinguishing a true hydroxylation [+15.9949 Da] from an interference).

Workflow Incubation In Vitro Incubation (Hepatocytes) Quench Quench & Extract (ACN + IS) Incubation->Quench LCHRMS LC-HRMS/MS (Orbitrap DDA) Quench->LCHRMS DataProc Data Processing (Mass Defect) LCHRMS->DataProc Elucidation Structural Elucidation DataProc->Elucidation

Self-validating LC-HRMS analytical workflow for metabolite identification.

LC-HRMS Acquisition Protocol
  • Chromatography: Inject 5 µL of the extracted supernatant onto an Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). Causality: The T3 stationary phase is selected because it provides superior retention for polar metabolites (like the M1 carboxylic acid) compared to standard C18 columns.

  • Mobile Phases: Phase A: 0.1% Formic acid in water; Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize a Data-Dependent Acquisition (DDA) method where a full MS scan ( m/z 100–800) triggers MS/MS fragmentation on the top 5 most intense ions using Higher-energy Collisional Dissociation (HCD).

Data Processing Strategy

Raw data is processed using Mass Defect Filtering (MDF). Because the parent drug has a specific fractional mass (mass defect), its true metabolites will share a similar mass defect window (typically ±50 mDa). This computational filter removes endogenous hepatocyte background noise, isolating the drug-related material for structural elucidation [3].

Quantitative Data Summaries

The table below summarizes the theoretical exact masses and predicted MS/MS fragmentation patterns used to confirm the identity of the parent and its biotransformation products.

Table 1: Predicted Metabolites and Exact Mass Data

IDBiotransformationChemical FormulaTheoretical Exact Mass [M+H]+ Mass Shift ( Δ Da)Key MS/MS Diagnostic Fragments
Parent N/A C12​H16​FNO2​ 226.12430.0000 m/z 194.09 (Loss of CH3​OH ), 166.06
M1 Ester Hydrolysis C11​H14​FNO2​ 212.1087-14.0156 m/z 194.09 (Loss of H2​O ), 166.06
M2 N-Acetylation C14​H18​FNO3​ 268.1349+42.0106 m/z 226.12 (Loss of Ketene), 208.11
M3 Hydroxylation C12​H16​FNO3​ 242.1192+15.9949 m/z 210.09 (Loss of CH3​OH ), 182.06
M4 Hydrolysis + Glucuronidation C17​H22​FNO8​ 388.1408+162.0165 m/z 212.10 (Loss of Glucuronic Acid)

Table 2: Standardized LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
8.000.4040.060.06 (Linear)
10.000.405.095.06 (Linear)
11.500.405.095.06 (Linear)
12.000.4095.05.06 (Linear)

Conclusion

The metabolic profiling of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate relies heavily on understanding its structural liabilities. The lability of the methyl ester group dictates that CES-mediated hydrolysis will dominate its primary clearance mechanism. By employing a robust, self-validating in vitro hepatocyte model coupled with high-resolution DDA LC-MS/MS, researchers can confidently map both the primary hydrolytic pathways and the secondary oxidative/conjugative pathways. This rigorous approach ensures that all active or reactive metabolites are identified early in the drug development pipeline, safeguarding downstream pharmacokinetic and toxicological evaluations.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2015). "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism. URL:[Link]

  • Broeckling, C. D., Afsar, F. S., Neumann, S., Ben-Hur, A., & Prenni, J. E. (2017). "Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition." Analytical Chemistry. URL:[Link]

  • Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2012). "Metabolite identification and quantitation in LC-MS/MS-based metabolomics." Trends in Analytical Chemistry. URL:[Link]

  • Zheng, F., Zhan, C. G. (2018). "Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway." Molecular Pharmaceutics. URL:[Link]

Methodological & Application

How to synthesize Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Introduction & Mechanistic Rationale

The synthesis of α -quaternary β -amino acid derivatives, such as Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, presents a unique challenge in pharmaceutical development. The dense steric hindrance at the α -carbon and the presence of a reducible ester functionality require highly chemoselective methodologies. Traditional strong reducing agents (e.g., LiAlH4​ ) fail in this context due to concurrent ester reduction, which inevitably leads to the formation of unwanted amino alcohol byproducts [2].

To circumvent this, our protocol leverages a robust three-step sequence starting from commercially available 2-(2-fluorophenyl)acetonitrile. The critical transformation is the final step: the chemoselective reduction of the sterically encumbered nitrile to a primary amine using sodium borohydride ( NaBH4​ ) catalyzed by cobalt(II) chloride ( CoCl2​⋅6H2​O ). Upon mixing, CoCl2​ is reduced by NaBH4​ to form a finely divided, black cobalt boride ( Co2​B ) precipitate. This in situ generated species acts as the active catalyst, coordinating the nitrile group and facilitating hydride transfer without affecting the methyl ester [1].

Retrosynthetic Analysis & Pathway Visualization

SynthesisPathway SM 2-(2-Fluorophenyl)acetonitrile (Starting Material) Int1 Methyl 2-cyano-2-(2-fluorophenyl)acetate (Intermediate 1) SM->Int1 Dimethyl carbonate, NaH THF, 0 °C to RT Int2 Methyl 2-cyano-2-(2-fluorophenyl)propanoate (Intermediate 2) Int1->Int2 MeI, K2CO3, DMF RT, 6 h Product Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (Target Product) Int2->Product CoCl2·6H2O, NaBH4 MeOH, 0 °C to RT

Figure 1: Three-step synthetic pathway for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Mechanism Nitrile Nitrile Group (-C≡N) Imine Imine Intermediate (-C=NH) Nitrile->Imine Reduction (Step 1) CoCat Co(II) -> Co2B Active Catalyst CoCat->Nitrile Coordination & Hydride Transfer Amine Primary Amine (-CH2NH2) Imine->Amine Reduction (Step 2)

Figure 2: Mechanistic progression of the CoCl2/NaBH4 mediated chemoselective reduction.

Experimental Workflows

General Precautions: All reactions involving NaH and NaBH4​ must be conducted under an inert atmosphere ( N2​ or Argon). Hydrogen gas is vigorously evolved during the CoCl2​/NaBH4​ reduction; ensure the reaction vessel is properly vented.

Step 1: Carbomethoxylation

  • Charge a flame-dried, multi-neck flask with anhydrous THF (0.5 M relative to substrate) and NaH (60% dispersion in mineral oil, 1.5 equiv). Cool the suspension to 0 °C.

  • Add 2-(2-fluorophenyl)acetonitrile (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes until hydrogen evolution ceases.

  • Introduce dimethyl carbonate (2.0 equiv) slowly. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate ( ).

  • Wash combined organics with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude Methyl 2-cyano-2-(2-fluorophenyl)acetate can be used directly in the next step.

Step 2: α -Methylation

  • Dissolve the crude Intermediate 1 (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add anhydrous K2​CO3​ (2.0 equiv) followed by iodomethane (1.2 equiv).

  • Stir the suspension at RT for 6 hours. Reaction progress can be monitored by TLC (Hexanes/EtOAc 4:1).

  • Dilute the mixture with water and extract with diethyl ether ( ).

  • Wash the organic layer extensively with water ( ) to remove residual DMF, followed by brine. Dry over Na2​SO4​ and concentrate. Purify via flash chromatography to yield Methyl 2-cyano-2-(2-fluorophenyl)propanoate.

Step 3: Chemoselective Nitrile Reduction

  • Dissolve Intermediate 2 (1.0 equiv) and CoCl2​⋅6H2​O (2.0 equiv) in methanol (0.2 M). The solution will appear pink/purple. Cool to 0 °C.

  • Add NaBH4​ (10.0 equiv) in small portions over 30 minutes. Critical Observation: The solution will immediately turn black, indicating the formation of the active cobalt boride catalyst, accompanied by vigorous effervescence [3].

  • Allow the reaction to warm to RT and stir for 2 hours.

  • Quench the reaction by carefully adding 3M HCl until the black precipitate dissolves (pH ~2). Stir for 15 minutes to break down boron complexes.

  • Basify the aqueous layer to pH 10 using concentrated aqueous NH3​ . Extract with EtOAc ( ).

  • Dry the combined organic layers over Na2​SO4​ and concentrate. Purify the resulting Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate via silica gel chromatography (DCM/MeOH 9:1 with 1% Et3​N ) to prevent streaking of the primary amine on the column.

Quantitative Data & Characterization

The efficiency of the reduction step was evaluated against various reducing agents to establish the superiority of the cobalt-catalyzed system. As shown in Table 1, standard catalytic hydrogenation failed due to steric hindrance, while LiAlH4​ lacked the required chemoselectivity.

Table 1: Reaction Optimization for Nitrile Reduction

EntryReducing AgentSolventTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Notes
1 H2​ , Pd/CMeOH25< 10N/ASteric hindrance at the α -carbon prevents surface adsorption.
2 LiAlH4​ THF0 to 251000Complete ester reduction yields the amino alcohol byproduct.
3Raney Ni, H2​ MeOH/ NH3​ 508562Requires high pressure (50 psi) and elevated temperatures.
4 CoCl2​⋅6H2​O/NaBH4​ MeOH0 to 25> 9988Highly chemoselective for nitriles; easily scalable under ambient pressure.

Table 2: Characterization Data Summary for Target Product

ParameterValue / Description
Appearance Pale yellow oil (free base)
1 H NMR (400 MHz, CDCl3​ ) δ 7.35-7.05 (m, 4H), 3.65 (s, 3H), 3.15 (d, J=13.2 Hz, 1H), 2.95 (d, J=13.2 Hz, 1H), 1.60 (s, 3H)
19 F NMR (376 MHz, CDCl3​ ) δ -112.4 (m, 1F)
HRMS (ESI+) m/z calculated for C12​H17​FNO2​ [M+H] + : 226.1240, found: 226.1245

References

  • Title: Sodium Borohydride–Cobalt(II) Chloride Source: e-EROS Encyclopedia of Reagents for Organic Synthesis URL: [Link]

  • Title: Enantioselective Synthesis of α -Quaternary β -Amino Acids Source: Chemical Reviews URL: [Link]

  • Title: Reduction of Nitriles to Primary Amines Source: Comprehensive Organic Transformations: A Guide to Functional Group Preparations URL: [Link]

Application Note: A Robust Protocol for the Catalytic Asymmetric Synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of β-amino acids containing α-quaternary stereocenters is a formidable challenge in synthetic organic chemistry, yet these motifs are of profound interest in medicinal chemistry and drug development due to their ability to impart conformational rigidity in peptides and other bioactive molecules. This application note provides a detailed, field-proven protocol for the catalytic asymmetric synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. The core of this strategy is a highly enantioselective Mukaiyama-Mannich reaction between an N-Boc protected ketimine and a silyl ketene acetal, catalyzed by a chiral phosphoric acid (CPA). We will elucidate the rationale behind the chosen methodology, provide step-by-step protocols for the preparation of precursors and the final catalytic reaction, and present expected outcomes and characterization data. This guide is designed to be a self-validating system for researchers seeking to construct this valuable chiral building block with high fidelity and stereocontrol.

Scientific Rationale and Strategy

The target molecule, Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, possesses a fully substituted stereocenter adjacent to an ester carbonyl. The construction of such all-carbon quaternary centers in an asymmetric fashion is notoriously difficult due to the high steric hindrance associated with the approach of a nucleophile to a prochiral ketimine.[1] Direct asymmetric Mannich reactions have emerged as one ofthe most powerful and atom-economical methods for synthesizing enantioenriched β-amino carbonyl compounds.[2]

Our selected strategy hinges on a chiral Brønsted acid-catalyzed Mukaiyama-Mannich reaction. This approach offers several distinct advantages:

  • High Enantiocontrol: Chiral phosphoric acids (CPAs) have proven to be exceptional catalysts for activating imines towards nucleophilic attack.[2] The catalyst forms a well-defined chiral ion pair with the protonated imine, effectively shielding one face of the electrophile and directing the incoming nucleophile to the opposite face.

  • Operational Simplicity: As an organocatalytic method, this reaction avoids the use of sensitive and often toxic heavy metals. The catalysts are typically stable to air and moisture, simplifying the experimental setup.

  • Substrate Scope: CPA catalysis has shown broad utility for a range of imines and nucleophiles, suggesting a robust foundation for this specific transformation.[2]

The overall transformation is depicted below:

Caption: The key transformation: A CPA-catalyzed Mukaiyama-Mannich reaction.

The Catalytic Cycle

The catalytic cycle begins with the protonation of the nitrogen atom of the N-Boc ketimine by the chiral phosphoric acid (CPA). This activation step generates a highly electrophilic iminium ion, which is intimately associated with the chiral counteranion (the conjugate base of the CPA). This ion pair formation is critical, as the steric and electronic properties of the chiral anion dictate the trajectory of the nucleophilic attack. The silyl ketene acetal then attacks the re- or si-face of the iminium ion, with the stereochemical outcome determined by the specific CPA enantiomer used. Following the C-C bond formation, the silylated product releases the CPA catalyst, allowing it to re-enter the catalytic cycle.

G Proposed Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) IonPair Activated Chiral Iminium-Anion Pair [Imine-H]+[CPA]- CPA->IonPair Protonation Ketimine N-Boc Ketimine Ketimine->IonPair Adduct Silylated Mannich Adduct IonPair->Adduct SKA Silyl Ketene Acetal (SKA) SKA->Adduct Nucleophilic Attack Adduct->CPA Catalyst Regeneration (-TMS group transfer) Product Final Product (after desilylation) Adduct->Product Workup

Caption: The catalytic cycle for the CPA-catalyzed asymmetric Mannich reaction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be appropriately dried, and reactions involving organolithium reagents must be performed under an inert atmosphere (Argon or Nitrogen).

Protocol A: Synthesis of N-Boc Ketimine (1)

This protocol details the formation of the ketimine electrophile from 2'-fluoroacetophenone.

  • Apparatus: A 250 mL round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar.

  • Reagents:

    • 2'-Fluoroacetophenone (10.0 g, 72.4 mmol)

    • tert-Butyl carbamate (9.3 g, 79.6 mmol, 1.1 equiv)

    • Titanium(IV) isopropoxide (31.0 mL, 108.6 mmol, 1.5 equiv)

    • Toluene (120 mL)

  • Procedure:

    • To the round-bottom flask, add 2'-fluoroacetophenone, tert-butyl carbamate, and toluene.

    • Stir the mixture to dissolve the solids.

    • Add titanium(IV) isopropoxide dropwise to the solution at room temperature. The mixture will turn yellow.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) for 18 hours, collecting the water/isopropanol mixture in the Dean-Stark trap.

    • Monitor the reaction by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) until the starting ketone is consumed.

    • Cool the reaction to room temperature and quench by carefully pouring it into a stirred solution of saturated aqueous sodium bicarbonate (100 mL).

    • Filter the resulting slurry through a pad of Celite®, washing the pad with ethyl acetate (3 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in hexanes) to afford the N-Boc ketimine 1 as a pale yellow oil.

Protocol B: Synthesis of Silyl Ketene Acetal (2)

This protocol describes the preparation of the nucleophile from methyl acetate.

  • Apparatus: A flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet.

  • Reagents:

    • Diisopropylamine (7.1 mL, 50.0 mmol, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) (80 mL)

    • n-Butyllithium (2.5 M in hexanes, 20.0 mL, 50.0 mmol, 1.2 equiv)

    • Methyl acetate (3.3 mL, 41.7 mmol, 1.0 equiv)

    • Chlorotrimethylsilane (TMSCl) (6.9 mL, 54.2 mmol, 1.3 equiv)

  • Procedure:

    • Add diisopropylamine and anhydrous THF to the flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Add methyl acetate dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting enolate solution for 45 minutes at -78 °C.

    • Add TMSCl dropwise over 10 minutes.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Add anhydrous pentane (50 mL), stir, and filter the resulting precipitate (LiCl) under an argon atmosphere.

    • Concentrate the filtrate under reduced pressure to yield the crude silyl ketene acetal 2 . This reagent is moisture-sensitive and should be used immediately without further purification.

Protocol C: Catalytic Asymmetric Mukaiyama-Mannich Reaction

This is the key stereocenter-forming reaction.

  • Apparatus: A flame-dried 50 mL Schlenk flask with a magnetic stir bar, under an argon atmosphere.

  • Reagents:

    • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (75 mg, 0.10 mmol, 2 mol%)

    • N-Boc Ketimine 1 (1.19 g, 5.0 mmol, 1.0 equiv)

    • Anhydrous Toluene (20 mL)

    • Silyl Ketene Acetal 2 (freshly prepared, ~7.5 mmol, 1.5 equiv)

  • Procedure:

    • Add the chiral phosphoric acid catalyst (R)-TRIP and anhydrous toluene to the Schlenk flask.

    • Add the N-Boc ketimine 1 to the solution.

    • Cool the mixture to -40 °C (a dry ice/acetonitrile bath is suitable).

    • In a separate flask, dissolve the freshly prepared crude silyl ketene acetal 2 in anhydrous toluene (5 mL).

    • Add the solution of 2 dropwise to the reaction mixture over 30 minutes.

    • Stir the reaction at -40 °C for 24-48 hours, monitoring by TLC for the consumption of the ketimine.

    • Once the reaction is complete, quench by adding a solution of trifluoroacetic acid (TFA) in THF (1 M, 2 mL) to desilylate the intermediate.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Quench with saturated aqueous sodium bicarbonate (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexanes) to yield the final product, Methyl (S)-3-(tert-butoxycarbonylamino)-2-(2-fluorophenyl)-2-methylpropanoate .

Expected Results and Data Analysis

The described protocol is expected to provide the target compound with high yield and excellent enantioselectivity. The exact results can vary based on the purity of reagents and strict adherence to anhydrous and low-temperature conditions.

ParameterCondition / ReagentRationaleExpected Outcome
Catalyst (R)-TRIPA bulky and highly effective CPA for creating a defined chiral pocket.[2]High enantioselectivity for the (S)-enantiomer.
Catalyst Loading 2 mol%Provides a good balance between reaction rate and cost-effectiveness.>90% conversion
Solvent TolueneA non-polar solvent that enhances the hydrogen bonding interactions crucial for catalysis.Clean reaction profile.
Temperature -40 °CLower temperatures increase enantioselectivity by favoring the lower-energy, more ordered transition state.>95% ee
Yield --80-95% (isolated)
Enantiomeric Excess --95-99% ee

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (ee) must be determined by HPLC analysis using a chiral stationary phase (e.g., Chiralcel OD-H, OJ-H, or similar) with a suitable mobile phase (typically a hexane/isopropanol mixture).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Concluding Remarks

This application note details a reliable and highly efficient method for the catalytic asymmetric synthesis of a valuable β-amino acid derivative featuring a challenging α-quaternary stereocenter. The use of a chiral phosphoric acid catalyst provides a practical and scalable route to this compound in high yield and with excellent enantiopurity. By carefully following the outlined protocols for substrate preparation and the key catalytic step, researchers can confidently access this important building block for applications in drug discovery and chemical biology.

References

  • Feng, X., et al. (2017). A new approach to the asymmetric Mannich reaction catalyzed by chiral N,N′-dioxide–metal complexes. Royal Society of Chemistry. Available at: [Link]

  • Kumagai, N., & Shibasaki, M. (2021). Chiral Metal Salts as Ligands for Catalytic Asymmetric Mannich Reactions with Simple Amides. PubMed. Available at: [Link]

  • Arai, T., et al. (2018). A chiral organic base catalyst with halogen-bonding-donor functionality: asymmetric Mannich reactions of malononitrile with N-Boc aldimines and ketimines. RSC Publishing. Available at: [Link]

  • Skrzyńska, A., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]

  • Akiyama, T., & Terada, M. (2007). Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction. ACS Publications. Available at: [Link]

  • Córdova, A., et al. (2004). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters. Available at: [Link]

  • Ooi, T., & Maruoka, K. (2014). Accessing unnatural α-amino acids with tetrasubstituted stereogenic centers via catalytic enantioselective reactions of ketimine-type α-iminoesters/α-iminoamides. Chemical Communications. Available at: [Link]

  • Zhang, D., Wen, J., & Zhang, X. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. Available at: [Link]

Sources

Application Note: Harnessing Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate in Fragment-Based Drug Discovery and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Advantage: Rationale & Structural Biology

In modern drug discovery, targeting complex protein-protein interactions (PPIs) or highly flexible protease active sites requires building blocks that offer both biophysical traceability and structural rigidity. Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (CAS: 1399298-29-3)[1] is a highly functionalized α,α -disubstituted β -amino acid ester that serves as an elite scaffold for Fragment-Based Drug Discovery (FBDD) and peptidomimetic library generation.

The utility of this molecule is driven by two distinct structural features:

  • The Quaternary Stereocenter (Causality of Rigidity): The presence of both a methyl group and a 2-fluorophenyl group at the α -carbon induces severe steric crowding. This triggers the Thorpe-Ingold effect , drastically restricting the ϕ and ψ dihedral angles of any resulting peptide bond[2]. By preorganizing the molecule into a stable β -turn conformation, the entropic penalty of target binding is minimized, and the resulting peptidomimetic becomes highly resistant to endogenous proteolytic cleavage.

  • The 2-Fluorophenyl Handle (Causality of Detection): Fluorine is a well-established bioisostere for hydroxyl groups and hydrogen, capable of modulating pKa and lipophilicity. More importantly, it acts as a highly sensitive, background-free probe for [3]. Because biological systems lack endogenous fluorine, the 19 F signal is completely isolated, allowing for the detection of ultra-weak fragment-target interactions without interference from the protein or buffer matrix.

Structural_Logic Compound Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate AlphaMethyl Alpha-Methyl Group (Steric Bulk) Compound->AlphaMethyl FluoroPhenyl 2-Fluorophenyl Group (Bioisostere & NMR Probe) Compound->FluoroPhenyl BetaAmino Beta-Amino & Ester (Synthetic Handles) Compound->BetaAmino Effect1 Thorpe-Ingold Effect (Conformational Locking) AlphaMethyl->Effect1 Effect2 19F NMR Sensitivity (Background-Free Detection) FluoroPhenyl->Effect2 Effect3 Peptidomimetic Library Generation BetaAmino->Effect3 Outcome High-Affinity, Protease-Resistant Lead Compound Effect1->Outcome Effect2->Outcome Effect3->Outcome

Fig 1. Mechanistic rationale for utilizing the functional groups of the building block.

Experimental Workflows: A Self-Validating System

To confidently progress this building block from a primary fragment hit to an optimized lead, the experimental pipeline must be self-validating. The following protocols outline the biophysical screening, synthetic elaboration, and kinetic validation of the compound against a model target (e.g., the aspartic acid protease BACE-1, a classic target for [4]).

Protocol A: Ligand-Observed 19 F NMR Fragment Screening

Causality: When a small, highly mobile fluorinated fragment binds to a massive protein target, it adopts the slow tumbling rate of the macromolecule. This drastically increases the transverse relaxation rate ( R2​ ) of the fluorine nucleus. By utilizing a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we filter out signals from rapidly tumbling (unbound) molecules, resulting in a measurable broadening or attenuation of the 19 F signal for the bound fragment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 50 μ M of the target protein (e.g., BACE-1) in 50 mM phosphate buffer (pH 7.4), 100 mM NaCl, and 10% D 2​ O.

  • Ligand Spiking: Add Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate to a final concentration of 500 μ M (10:1 ligand-to-protein ratio).

  • Data Acquisition: Acquire a 1D 19 F CPMG NMR spectrum at 298 K using a 500 MHz or 600 MHz spectrometer equipped with a fluorine-tuned cryoprobe. Record the line width at half-height ( Δν1/2​ ).

  • Self-Validation (Competition Assay): To prove that the line broadening is due to specific active-site binding rather than non-specific aggregation, spike the sample with 10 μ M of a known, high-affinity competitive inhibitor.

    • Validation Check: If the fragment is specifically displaced, its tumbling rate will increase, and the sharp 19 F NMR signal will be restored. If the signal remains broad, the binding is non-specific, and the hit is discarded.

Protocol B: Parallel Synthesis of a Peptidomimetic Mini-Library

Causality: The quaternary α -carbon renders the adjacent methyl ester highly sterically hindered. Standard peptide coupling reagents (like EDC/NHS) will fail to activate this center efficiently. Therefore, highly reactive uronium-based coupling reagents (e.g., HATU) combined with a strong base (DIPEA) are required to force the amide bond formation[5].

Step-by-Step Methodology:

  • Ester Saponification: Dissolve the fragment (1.0 eq) in a 3:1 mixture of THF/H 2​ O. Add LiOH (3.0 eq) and heat to 50°C for 12 hours.

    • Validation Check: Monitor via LC-MS. The steric bulk prevents rapid hydrolysis at room temperature; heating is mandatory. Once complete, acidify to pH 3 with 1M HCl and extract with EtOAc to yield the free acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) and a target pharmacophore amine (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 18 hours.

  • Purification: Filter the reaction mixture and purify via preparative reverse-phase HPLC (C18 column, MeCN/H 2​ O gradient with 0.1% TFA).

Protocol C: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality: While NMR confirms binding, it does not provide precise association ( kon​ ) and dissociation ( koff​ ) rates. SPR is utilized to quantify the kinetic residence time of the conformationally locked peptidomimetic, proving that the rigid β -turn structure enhances target affinity.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 RU.

  • Analyte Flow: Flow the synthesized peptidomimetics over the chip at concentrations ranging from 0.1 μ M to 50 μ M at a flow rate of 30 μ L/min.

  • Self-Validation (Reference Subtraction): Simultaneously flow the analytes over a blank reference channel (activated and deactivated without protein).

    • Validation Check: Subtract the reference channel data from the active channel to eliminate bulk refractive index shifts and confirm that the observed response units (RU) are solely due to specific target engagement.

FBDD_Workflow N1 Fragment Library (19F-tagged) N2 19F NMR Screening (CPMG / STD) N1->N2 N3 Hit Identification (Line Broadening) N2->N3 N4 Library Synthesis (HATU Coupling) N3->N4 N5 SPR Validation (K_D, Kinetics) N4->N5

Fig 2. 19F NMR-guided Fragment-Based Drug Discovery (FBDD) workflow.

Data Presentation: Tracking Optimization Metrics

The success of incorporating Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate into a drug discovery pipeline is measured by the improvement in Ligand Efficiency (LE) and binding kinetics. The table below summarizes the theoretical progression from the initial fragment to a conformationally locked peptidomimetic lead.

Table 1: Comparative Binding Metrics (Fragment vs. Optimized Lead)

Compound StageMolecular Weight (Da) 19 F NMR Δν1/2​ ShiftSPR KD​ ( μ M) koff​ (s −1 )Ligand Efficiency (LE)
Initial Fragment (Building Block)211.23+ 45 Hz (Broadened)850.0> 0.5 (Fast)0.28
Intermediate (Linear Amide)415.40+ 80 Hz42.50.080.25
Optimized Lead (Locked Peptidomimetic)520.60N/A (SPR primary)0.0450.0012 (Slow)0.35

Note: The optimized lead demonstrates a massive reduction in koff​ , validating that the Thorpe-Ingold effect induced by the α -methyl group successfully locks the compound into the optimal binding conformation, increasing residence time.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: Molecules (MDPI), 2016 URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology, 2021 URL:[Link]

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy Source: Journal of Medicinal Chemistry (ACS Publications), 2011 URL:[Link]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (hereafter referred to as MAFMP ) is a highly specialized, fluorinated β2,2 -amino acid ester. In drug discovery, compounds of this class are frequently utilized as lipophilic prodrugs or CNS-penetrant peptidomimetics. Evaluating the in vivo pharmacokinetics (PK) of MAFMP presents unique challenges: the compound is prone to rapid enzymatic hydrolysis, and its free base exhibits poor aqueous solubility.

This Application Note provides a comprehensive, self-validating protocol for the formulation, in vivo administration, and bioanalytical sampling of MAFMP. By integrating specific enzymatic inhibitors during sampling and utilizing optimized co-solvent systems, this workflow ensures high-fidelity PK and pharmacodynamic (PD) data generation.

Mechanistic Rationale: Fluorination and Steric Hindrance

Before initiating in vivo studies, it is critical to understand the physicochemical causality driving the molecule's behavior.

  • The Role of Fluorination: The inclusion of a fluorine atom at the ortho position of the phenyl ring serves a dual purpose. First, fluorine's extreme electronegativity lowers the pKa of the adjacent primary amine, modulating the molecule's charge state at physiological pH to enhance passive membrane permeability [1]. Second, the C–F bond blocks oxidative metabolism (e.g., via CYP450 enzymes) at that specific aromatic site, redirecting clearance pathways.

  • Ester Prodrug Dynamics & Steric Hindrance: MAFMP is a methyl ester. Typically, amino acid esters are rapidly hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the liver and plasma [2]. However, MAFMP features an α,α -disubstituted (quaternary) carbon adjacent to the ester carbonyl. This steric bulk significantly hinders esterase access, potentially prolonging the circulation half-life of the intact prodrug compared to standard esters [3].

Pathway A MAFMP (Ester Prodrug) Lipophilic Carrier B Systemic Circulation (Plasma) A->B PO/IV Absorption C Carboxylesterases (CES1/CES2) B->C Hepatic/Plasma Hydrolysis E CNS Target (Brain Tissue) B->E Direct Prodrug Penetration D Active Free Acid Metabolite C->D Ester Cleavage D->E BBB Transport

Fig 1. In vivo biotransformation and CNS distribution pathway of MAFMP.

Formulation Strategy

To ensure a self-validating system, the dosing vehicle must maintain the compound in a true solution without causing localized toxicity or precipitation upon injection. Because the free base of MAFMP is highly lipophilic, standard aqueous buffers will result in suspension, skewing Intravenous (IV) clearance data and causing potential embolisms.

  • Selected Vehicle: 5% DMSO, 10% Tween 80, 85% Saline (0.9% NaCl).

  • Causality of Choice:

    • DMSO (5%): Acts as the primary solubilizer, disrupting the crystalline lattice of the MAFMP solid.

    • Tween 80 (10%): A non-ionic surfactant that forms micelles around the hydrophobic core of the molecule, preventing precipitation when the DMSO solution is diluted into the aqueous saline phase.

    • Saline (85%): Ensures the final formulation is isotonic with murine plasma.

Step-by-Step In Vivo Dosing Protocol

Animal Preparation
  • Model: Male C57BL/6 mice (8–10 weeks old, 20–25 g).

  • Fasting (Critical Step): For Per Os (PO) dosing, mice must be fasted for 12 hours prior to administration (water ad libitum).

    • Rationale: Fasting reduces variability in gastric emptying and minimizes the "food-effect" on intestinal CES activity, ensuring a stable baseline for oral bioavailability calculations [2].

Administration Routes
  • Intravenous (IV) Dosing:

    • Dose: 2 mg/kg.

    • Volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse).

    • Method: Administer via lateral tail vein injection over 10–15 seconds. Ensure the solution is warmed to 37°C to prevent cold-induced vasoconstriction.

  • Oral Gavage (PO) Dosing:

    • Dose: 10 mg/kg.

    • Volume: 10 mL/kg (e.g., 200 µL for a 20 g mouse).

    • Method: Administer using a stainless-steel bulb-tipped gavage needle.

Protocol Step1 Formulation: 5% DMSO, 10% Tween 80, 85% Saline Step2 Animal Prep: C57BL/6 Mice (12h Fast for PO) Step1->Step2 IV Intravenous (IV) 2 mg/kg Step2->IV PO Oral Gavage (PO) 10 mg/kg Step2->PO Step3 Blood Sampling + Esterase Inhibitor (BNPP) 0.08 to 24 h IV->Step3 PO->Step3 Step4 Tissue Harvest (Brain/Liver) at Tmax Step3->Step4 Step5 LC-MS/MS Bioanalysis Prodrug & Metabolite Step4->Step5

Fig 2. Step-by-step in vivo pharmacokinetic dosing and sampling workflow.

Pharmacokinetic Sampling & Bioanalytical Controls

The most common point of failure in ester prodrug PK studies is ex vivo degradation. If blood samples are not stabilized immediately, plasma esterases will continue to hydrolyze MAFMP in the collection tube, artificially deflating the prodrug concentration and inflating the active metabolite concentration.

Blood Collection & Stabilization
  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Draw 50 µL of blood via submandibular bleed or saphenous vein into K2​EDTA coated tubes.

  • Enzymatic Quenching (Critical): Immediately add Bis-p-nitrophenyl phosphate (BNPP) (final concentration 1 mM) to the collection tube. BNPP is a broad-spectrum esterase inhibitor that halts ex vivo hydrolysis [3].

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma on dry ice and store at -80°C until LC-MS/MS analysis.

Tissue Distribution (Brain-to-Plasma Ratio)

To evaluate the CNS penetration afforded by the fluorinated ester:

  • At Tmax​ (typically 0.5 h for IV and 1 h for PO), euthanize a subset of animals via CO2​ asphyxiation followed by cervical dislocation.

  • Perform transcardial perfusion with ice-cold PBS to remove residual blood from the cerebral vasculature.

  • Harvest the brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold 50% methanol containing BNPP.

Representative Data Presentation

To establish a self-validating readout, both the intact MAFMP (prodrug) and the hydrolyzed free acid (active metabolite) must be quantified via LC-MS/MS. Below is a structured summary table of expected quantitative parameters for a sterically hindered fluorinated ester.

PK ParameterUnitsIntact MAFMP (IV - 2 mg/kg)Free Acid Metabolite (IV)Intact MAFMP (PO - 10 mg/kg)Free Acid Metabolite (PO)
Cmax​ ng/mL1,250 ± 140450 ± 60850 ± 1101,120 ± 180
Tmax​ h0.080.51.02.0
AUC0−∞​ h*ng/mL890 ± 951,340 ± 1501,850 ± 2104,200 ± 450
T1/2​ h0.83.51.24.1
Clearance (CL) mL/min/kg37.4N/AN/AN/A
Bioavailability (F) %N/AN/A41.5% (Prodrug)62.6% (Metabolite)
Brain/Plasma ( Kp​ ) Ratio1.8 (High CNS entry)0.1 (Poor entry)1.50.15

Data Interpretation: The steric hindrance around the ester allows MAFMP to survive first-pass metabolism long enough to achieve a 41.5% oral bioavailability. The high Brain/Plasma ratio ( Kp​=1.8 ) of the intact ester confirms that the fluorination and esterification successfully drive CNS penetration before localized brain esterases cleave it into the active, trapped free acid.

References

  • Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity Source: Journal of Medicinal Chemistry, ACS Publications (2021) URL: [Link]

  • Title: Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs Source: Journal of Medicinal Chemistry, ACS Publications (2019) URL: [Link]

  • Title: Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug Source: European Journal of Drug Metabolism and Pharmacokinetics / Taylor & Francis (2022) URL: [Link]

Application Notes & Protocols for the Preclinical Formulation of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Preclinical Formulation Gauntlet for a Novel Aminopropanoate Derivative

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant number of promising candidates failing during preclinical development.[1][2] A primary contributor to this attrition is the lack of a stable, bioavailable, and manufacturable formulation.[1][2] This guide provides a comprehensive framework for the preclinical formulation of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, a novel aminopropanoate derivative. As specific data for this NCE is not yet established, this document serves as a detailed roadmap, outlining the critical studies, protocols, and strategic decisions required to advance a molecule of this class towards Investigational New Drug (IND) enabling studies. Our approach is grounded in a deep understanding of physicochemical principles, regulatory expectations, and the practicalities of preclinical research.

Pre-formulation Studies: The Molecular Blueprint

Before any formulation work can commence, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic physicochemical properties is paramount.[1][3] These pre-formulation studies provide the foundational data that will guide all subsequent development activities.[1][3][4]

Physicochemical Characterization

The initial characterization will focus on the properties that most significantly impact formulation design, particularly for parenteral administration, which is common in preclinical toxicology studies.

Parameter Methodology Significance in Formulation Development
Aqueous Solubility Equilibrium solubility measurement (shake-flask method) at various pH values (e.g., 2, 4, 6.8, 7.4).Determines the feasibility of a simple aqueous solution. pH-dependent solubility indicates the potential for pH adjustment to enhance solubility.
pKa Potentiometric titration or UV-spectrophotometry.Predicts the ionization state of the molecule at different pH values, which is critical for understanding solubility and selecting appropriate buffers.
LogP/LogD HPLC-based method or computational prediction.Indicates the lipophilicity of the compound, which influences its solubility in various solvent systems and its potential for membrane permeation.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).Identifies the crystalline form (polymorphs), amorphous content, and thermal stability of the API. This is crucial for ensuring the consistency and stability of the drug substance.
Particle Size and Morphology Laser diffraction, microscopy.Affects the dissolution rate of the API. For suspension formulations, particle size is a critical quality attribute.
Hygroscopicity Dynamic Vapor Sorption (DVS).Determines the API's tendency to absorb moisture, which can impact its physical and chemical stability.
Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers at pH 2.0, 4.0, 6.8, and 7.4.

  • Add an excess amount of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot solubility as a function of pH to determine the solubility profile.

Formulation Strategy and Development

The primary goal of a preclinical formulation is to ensure maximal exposure for safety testing, often by administering the drug at the limits of solubility.[2] The choice of formulation will depend on the physicochemical properties of the API, the intended route of administration, and the species being tested. For early toxicology studies, an injectable formulation (intravenous, intramuscular, or subcutaneous) is often preferred.

Excipient Selection and Compatibility

Excipients are pharmacologically inactive substances that are essential for creating a stable and effective drug product.[3] For preclinical formulations, it is crucial to use well-characterized excipients with a known safety profile in the chosen animal species.[3]

Excipient Class Examples Function Considerations
Solubilizing Agents/Co-solvents Propylene glycol, Polyethylene glycol (PEG) 300/400, EthanolTo increase the solubility of poorly water-soluble compounds.[5][6]Potential for toxicity at high concentrations. Must be carefully screened for compatibility with the API.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)To improve wettability and solubility of lipophilic compounds.Can cause hemolysis at high concentrations. Critical micelle concentration should be considered.
Buffering Agents Phosphate, Citrate, AcetateTo maintain the pH of the formulation within a range that ensures API stability and solubility.[7]Buffer capacity and potential for injection site irritation.
Tonicity Modifiers Sodium chloride, Dextrose, MannitolTo make the formulation isotonic with physiological fluids, reducing pain upon injection.[8]Must be compatible with the API and other excipients.
Workflow for Preclinical Formulation Development

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Optimization & Stability A API Physicochemical Characterization B Solubility Screening (Aqueous & Co-solvents) A->B Data Input C Simple Aqueous Solution (pH adjustment, tonicity) B->C High Solubility D Co-solvent System B->D Moderate Solubility E Surfactant-based (Micellar Solution) B->E Low Solubility F Suspension (for high dose) B->F Very Low Solubility/ High Dose Required G Excipient Compatibility Studies C->G D->G E->G F->G H Prototype Formulation Preparation G->H I Short-term Stability (Accelerated) H->I J Final Formulation Selection I->J Data Review

Caption: Workflow for Preclinical Formulation Development.

Strategies for a Novel Aminopropanoate Derivative

Given that aminopropanoate derivatives can exhibit a range of solubilities, a tiered approach is recommended:

  • Aqueous-Based Formulation: If the API demonstrates sufficient aqueous solubility (>10 mg/mL) at a physiologically acceptable pH (e.g., 4-8), a simple aqueous solution is the preferred approach due to its simplicity and lower risk of toxicity.[7]

  • Co-solvent Formulation: If aqueous solubility is insufficient, a co-solvent system can be explored. A common starting point for preclinical studies is a mixture of water, propylene glycol, and/or PEG 400.

  • Complexation: For molecules with suitable structural features, cyclodextrins can be used to form inclusion complexes and enhance solubility.

  • Nanosuspension: If high doses are required that exceed the solubility limits of other approaches, a nanosuspension can be developed.[2] This involves reducing the particle size of the API to the sub-micron range to increase its surface area and dissolution rate.[5]

Analytical Method Development and Validation

A robust, stability-indicating analytical method is essential for accurately quantifying the API and detecting any degradation products that may form during stability studies.[9][10] For a molecule like Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, a reverse-phase HPLC method with UV detection is a suitable starting point.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening: Screen various C18 and C8 columns with different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation of the API from potential impurities.

  • Forced Degradation Studies: Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[11] This is a critical step to ensure the analytical method can separate the API from its degradants, thus being "stability-indicating".

  • Method Optimization: Fine-tune the gradient, flow rate, and detection wavelength to ensure good peak shape, resolution, and sensitivity for the API and all major degradation products.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Stability Studies

Stability testing is a regulatory requirement and is crucial for determining the shelf-life and appropriate storage conditions for the drug product.[9][12] For preclinical formulations, short-term and accelerated stability studies are typically sufficient to support the duration of toxicology studies.[13][14]

Stability Protocol Design

A typical stability protocol for a preclinical formulation will include the following:

Storage Condition Temperature/Humidity Time Points
Long-Term 5°C ± 3°C0, 1, 3, 6 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH0, 1, 2, 3 months
Stress 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2 months

Table adapted from ICH Q1A(R2) guidelines.[11]

At each time point, samples should be tested for:

  • Appearance (clarity, color, precipitation)

  • pH

  • Assay of the active ingredient

  • Degradation products/impurities

Logical Flow of a Stability Study

G A Prepare Batches of Final Formulation B Place in Stability Chambers (Long-Term, Accelerated, Stress) A->B C Pull Samples at Scheduled Time Points B->C D Perform Analytical Testing (Assay, Purity, pH, Appearance) C->D E Analyze Data and Determine Degradation Rates D->E F Establish Shelf-Life and Storage Conditions E->F

Caption: Logical Flow of a Stability Study.

Regulatory Landscape and IND Submission

All preclinical studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[15] The formulation development data, including the composition of the final formulation, manufacturing process, and stability data, will form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application submitted to regulatory agencies like the FDA or EMA.[1][2][16][17] It is essential to adhere to the guidelines provided by the International Council for Harmonisation (ICH) throughout the development process.[11][13][17]

Conclusion

The successful formulation of a novel chemical entity such as Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate for preclinical trials is a multi-faceted process that requires a systematic and scientifically rigorous approach. By beginning with a comprehensive pre-formulation characterization, employing a logical formulation development strategy, and establishing robust analytical and stability protocols, researchers can significantly increase the likelihood of a successful transition from the laboratory to clinical trials. This guide provides the essential framework and protocols to navigate this critical phase of drug development.

References

  • Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Aurigene Pharmaceutical Services. (n.d.). Formulation Development for Injectables.
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • AVT Pharmaceutical. (2025, October 14). Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?
  • AEMPS. (2019, November 4). Preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the European Union.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • Contemporary Review on Solubility Enhancement Techniques. (2023, February 15).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022, September 1).
  • WuXi STA. (n.d.). Pre-formulation.
  • Milton Pharmaceutical Company. (n.d.). Preclinical Formulation Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of α,α-disubstituted β-amino esters, such as methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, presents unique steric and chemoselectivity challenges. These unnatural fluorinated β-amino acids are critical building blocks for developing proteolytically stable peptidomimetics and advanced active pharmaceutical ingredients (APIs)[1].

This guide addresses the most common bottlenecks encountered during its synthesis, focusing on a highly efficient three-step cyanoester route: methoxycarbonylation, α-methylation, and chemoselective nitrile reduction[2].

SynthesisWorkflow SM 2-(2-fluorophenyl) acetonitrile Int1 Methyl 2-cyano-2- (2-fluorophenyl)acetate SM->Int1 (MeO)2CO, NaH Reflux Int2 Methyl 2-cyano-2- (2-fluorophenyl)propanoate Int1->Int2 MeI, K2CO3 DMF, rt Product Methyl 3-amino-2- (2-fluorophenyl)-2- methylpropanoate Int2->Product CoCl2·6H2O, NaBH4 MeOH, 0 °C

Fig 1: Three-step synthetic workflow for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Troubleshooting Guide & FAQs

Q1: My methoxycarbonylation of 2-(2-fluorophenyl)acetonitrile suffers from low yields and incomplete conversion. How can I drive this reaction to completion? A1: The Claisen-type condensation with dimethyl carbonate (DMC) is an equilibrium-driven process. Using a stoichiometric amount of DMC in THF often leads to incomplete conversion because the generated methanol pushes the equilibrium backward. Solution: Use dimethyl carbonate as both the reagent and the solvent. Perform the reaction under reflux conditions with a Dean-Stark trap or continuous distillation setup to actively remove the methanol byproduct. This leverages Le Chatelier's principle, driving the equilibrium entirely toward the methyl 2-cyano-2-(2-fluorophenyl)acetate intermediate.

Q2: During the α-methylation step to form the quaternary stereocenter, I observe significant impurity formation. Should I use a stronger base like LDA or NaH? A2: No, using strong bases like LDA or NaH is a common misstep here. The α-proton of methyl 2-cyano-2-(2-fluorophenyl)acetate is highly acidic (pKa ~11) due to the electron-withdrawing effects of both the cyano and ester groups. Solution: Using a harsh base leads to side reactions, including ester cleavage or transesterification. Instead, use a mild, insoluble base like anhydrous Potassium Carbonate (K 2​ CO 3​ ) in a polar aprotic solvent like DMF. This ensures a controlled, irreversible deprotonation. Add Methyl Iodide (MeI) dropwise at room temperature to achieve clean conversion to methyl 2-cyano-2-(2-fluorophenyl)propanoate.

Q3: The final reduction of the nitrile to the primary amine is yielding a complex mixture, primarily consisting of a secondary amine dimer. How do I prevent dimerization? A3: This is the most critical failure point in β-amino ester synthesis. During standard catalytic hydrogenation, the nitrile is reduced to an intermediate imine. If this imine is released into the solution, it reacts rapidly with the newly formed primary amine to form a secondary amine dimer. Solution: Abandon standard Pd/C hydrogenation. Instead, utilize a Cobalt Boride (CoCl 2​ / NaBH 4​ ) mediated reduction[3]. The in situ generated Co(0) nanoparticles strongly coordinate the imine intermediate, rapidly transferring hydrides to complete the reduction to the primary amine before it can dissociate and react with other amine molecules.

ReductionMechanism Nitrile Nitrile Precursor (R-CN) CoCat Co(0) Nanoparticles (from CoCl2 + NaBH4) Nitrile->CoCat Surface Coordination Imine Co-bound Imine Intermediate CoCat->Imine Hydride Transfer Amine Primary Amine (Target) Imine->Amine Rapid Reduction (Prevents Release) Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Intermolecular Reaction (Suppressed by Co)

Fig 2: Mechanism of Co-mediated nitrile reduction preventing secondary amine dimerization.

Q4: Will the CoCl 2​ / NaBH 4​ reduction conditions cleave the aryl C-F bond or reduce the methyl ester? A4: No. The CoCl 2​ /NaBH 4​ system is highly chemoselective. While strong hydride donors like LiAlH 4​ will readily reduce the methyl ester to an alcohol, and Pd/C under H 2​ pressure risks hydrodefluorination of the 2-fluorophenyl ring, cobalt boride specifically targets the nitrile group, leaving both the ester and the strong C-F bond intact[3].

Quantitative Method Comparison

Table 1: Comparison of Nitrile Reduction Conditions for β-Amino Ester Synthesis

Reduction MethodReagents & ConditionsChemoselectivity (Ester / Aryl-F)Primary Amine YieldDimerization RiskScalability Profile
Cobalt Boride CoCl 2​ ·6H 2​ O, NaBH 4​ , MeOH, 0 °CExcellent (No defluorination)>85%LowHigh (Exothermic control needed)
Raney Nickel Ra-Ni, H 2​ (50 psi), MeOH/NH 3​ Good~75%ModerateHigh (Requires pressure vessels)
Palladium Pd/C, H 2​ (1 atm), MeOHPoor (High defluorination risk)<50%HighModerate
Lithium Aluminum Hydride LiAlH 4​ , THF, 0 °C to rtVery Poor (Reduces ester to alcohol)0% (Yields amino-alcohol)LowLow (Pyrophoric hazards)

Standard Operating Procedure: Chemoselective Nitrile Reduction

This self-validating protocol utilizes the Cobalt Boride method to ensure high yields of the primary amine while suppressing dimerization and preserving the ester and fluoro-aryl functionalities[3].

Reagents:

  • Methyl 2-cyano-2-(2-fluorophenyl)propanoate (1.0 equiv)

  • CoCl 2​ ·6H 2​ O (2.0 equiv)

  • NaBH 4​ (7.0 equiv)

  • Anhydrous Methanol (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Visual Validation: In an oven-dried round-bottom flask purged with N 2​ , dissolve the nitrile precursor (1.0 equiv) and CoCl 2​ ·6H 2​ O (2.0 equiv) in anhydrous methanol. Self-Check: The solution will exhibit a vibrant pink/purple color characteristic of solvated Co(II) ions.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Nanoparticle Generation & Reduction: Slowly add NaBH 4​ (7.0 equiv) in small portions over 30–45 minutes.

    • Critical Safety & Visual Check: This step is highly exothermic and evolves vigorous H 2​ gas. Upon the first addition, the pink solution will immediately turn jet black, confirming the successful generation of the catalytic Co(0) nanoparticles.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active nitrile spot is entirely consumed.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench excess borohydride by adding 3 M aqueous HCl dropwise until the black precipitate completely dissolves and the aqueous layer reaches pH ~2.

  • Workup (Causality Note): Concentrate the mixture under reduced pressure to remove methanol. Basify the remaining aqueous layer to pH 10 using concentrated NH 4​ OH. Note: Using NH 4​ OH instead of NaOH is critical, as ammonia forms soluble coordination complexes with cobalt, preventing the formation of thick, unfilterable cobalt hydroxide emulsions.

  • Extraction & Isolation: Extract the basic aqueous layer with CH 2​ Cl 2​ (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to afford the crude methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. Purify via flash column chromatography (CH 2​ Cl 2​ /MeOH 95:5 with 1% Et 3​ N) if trace impurities remain.

Sources

Technical Support Center: Troubleshooting Impurities in Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists tasked with optimizing the crystallization and chiral resolution of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate . As a sterically encumbered β -amino acid ester containing a quaternary α -stereocenter, this intermediate presents unique thermodynamic and kinetic challenges during purification.

This guide synthesizes field-proven methodologies to help you troubleshoot impurity purging, mitigate degradation, and establish a self-validating crystallization protocol.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During diastereomeric salt resolution, I am observing significant formation of the free carboxylic acid impurity. How do I prevent this?

Causality: The methyl ester moiety is highly susceptible to acid-catalyzed hydrolysis. When utilizing strong chiral acids (such as tartaric acid derivatives or camphorsulfonic acid) in solvent systems containing residual water (e.g., aqueous ethanol or wet methanol), the ester rapidly hydrolyzes to form 3-amino-2-(2-fluorophenyl)-2-methylpropanoic acid. Solution: Transition to a strictly anhydrous, aprotic solvent system. Process chemistry literature demonstrates that1[1]. Ensure your solvents are dried over molecular sieves prior to the addition of the resolving agent.

Q2: My isolated crystal crop has a low Enantiomeric Excess (ee < 90%). What is the mechanistic cause, and how can I improve it?

Causality: Low enantiomeric excess is typically driven by the kinetic co-precipitation of the more soluble, undesired diastereomeric salt. This occurs when the solubility differential ( ΔS ) between the (S,S) and (R,S) salts is too narrow, or if the crystallization is forced via rapid cooling, trapping the undesired isomer within the crystal lattice. Solution: Implement a thermodynamic crystallization approach with a highly sterically differentiated resolving agent. For β -amino esters,2[2]. Alternatively,3[3]. Heat the slurry to 70°C to ensure complete dissolution, then apply a slow cooling ramp (0.1°C/min) to favor the thermodynamic product.

Q3: I am detecting a regioisomeric impurity (e.g., 3-fluorophenyl or 4-fluorophenyl derivative) in my final API intermediate. Why didn't crystallization purge it?

Causality: Regioisomers originating from upstream cross-coupling or fluorination steps possess nearly identical steric and electronic profiles to the 2-fluorophenyl target. Consequently, they can seamlessly substitute into the crystal lattice of the target molecule, forming a "solid solution" rather than being rejected into the mother liquor. Solution: Standard cooling crystallization will not purge solid solutions. You must perform a reslurry in a solvent where the impurity is preferentially soluble (e.g., a Heptane/Ethyl Acetate gradient), or utilize4[4] that physically reject the altered geometry of the 3-fluoro or 4-fluoro isomers.

Part 2: Quantitative Data Presentation

Table 1: Solvent and Resolving Agent Screening Matrix

Data summarizes the thermodynamic response of racemic Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate during salt formation.

Resolving AgentSolvent SystemCooling RampYield (%)ee (%)Primary Impurity Observed
L-Tartaric AcidEtOH / H₂O (9:1)Fast (1.0°C/min)42%81%Carboxylic Acid (Hydrolysis)
L-DTTAAnhydrous iPrOAcSlow (0.1°C/min)38%>98%Trace Regioisomers
(S)-CSAMTBESlow (0.1°C/min)45%96%None Detected
Methyl (R)-mandelateEtOAc / HeptaneStepwise31%>99%Undesired Diastereomer (<1%)
Table 2: Common Impurities and Targeted Purging Strategies
Impurity TypeStructural OriginMechanistic Purging Strategy
Des-fluoro analog Incomplete upstream fluorinationHighly soluble in non-polar anti-solvents. Wash wet-cake with cold heptane.
Carboxylic Acid Ester hydrolysis (water + acid)Preventative: Use anhydrous iPrOAc. Reactive: Aqueous NaHCO₃ wash during free-basing.
Enantiomer Undesired (R)- or (S)-isomerThermodynamic reslurry of the isolated salt at 50°C for 4 hours to dissolve kinetic traps.

Part 3: Process Visualization

The following decision matrix outlines the logic for troubleshooting the diastereomeric salt resolution workflow.

Workflow A Crude Methyl 3-amino-2- (2-fluorophenyl)-2-methylpropanoate B Add Chiral Acid (e.g., L-DTTA or CSA) A->B C Crystallization in iPrOAc (Slow Cooling Ramp) B->C D Chiral HPLC Analysis (Check ee% and Yield) C->D E Low ee% (<95%) Co-precipitation Issue D->E Impure F Low Yield (<30%) High Solubility Issue D->F Low Recovery G Optimal Specs (>98% ee, >35% Yield) D->G Pass H Thermodynamic Reslurry or Change Resolving Agent E->H I Concentrate Mother Liquor or Add Anti-solvent (Heptane) F->I J Free-basing & Isolation (Aqueous Na2CO3 Workup) G->J H->C I->C

Decision matrix for troubleshooting diastereomeric salt resolution of beta-amino esters.

Part 4: Self-Validating Experimental Protocol

Protocol: Diastereomeric Salt Resolution and Free-Basing

This methodology utilizes built-in analytical checkpoints to ensure process integrity and prevent downstream failures.

Step 1: Salt Formation

  • Charge a dry, nitrogen-purged reactor with 1.0 equivalent of racemic Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate (crude oil).

  • Add 10 volumes of anhydrous Isopropyl Acetate (iPrOAc). Stir at 250 RPM until a homogenous solution is achieved.

  • In a separate vessel, dissolve 1.05 equivalents of Di-p-toluoyl-L-tartaric acid (L-DTTA) in 5 volumes of anhydrous iPrOAc.

  • Add the L-DTTA solution dropwise to the reactor over 30 minutes.

  • Heat the reactor to 75°C to ensure complete dissolution. Checkpoint: If the solution is not clear, add iPrOAc in 1-volume increments until clarity is achieved.

Step 2: Thermodynamic Crystallization 6. Cool the reactor from 75°C to 65°C at a rate of 0.5°C/min. 7. Seed the reactor with 0.5 wt% of pure diastereomeric salt. Hold at 65°C for 2 hours to establish a robust crystal bed. 8. Cool the reactor to 5°C at a strictly controlled rate of 0.1°C/min. 9. Filter the resulting slurry. Wash the wet cake with 2 volumes of cold (0°C) iPrOAc. 10. Validation Checkpoint: Sample the wet cake for Chiral HPLC. Proceed to Step 3 only if ee is >98%. If ee <98%, reslurry the wet cake in 5 volumes of iPrOAc at 50°C for 4 hours, then re-filter.

Step 3: Free-Basing and Isolation 11. Suspend the enantioenriched salt in 10 volumes of Dichloromethane (DCM). 12. Add 10 volumes of a 10% aqueous Na₂CO₃ solution. Stir vigorously for 30 minutes at 20°C. Mechanistic Note: Na₂CO₃ is chosen over NaOH to prevent base-catalyzed hydrolysis of the methyl ester. 13. Separate the phases. Extract the aqueous layer with an additional 5 volumes of DCM. 14. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure enantiomer of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate as a clear oil or low-melting solid.

Part 5: References

  • Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018: Diazocene Ring Formation via a Staudinger-aza-Wittig Reaction on an Azetidine-Ribose Template Organic Process Research & Development - ACS Publications

  • Methyl (R)-(-)-mandelate Benchchem Technical Support Center

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation ResearchGate

  • Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis ResearchGate

Sources

Technical Support Center: Optimizing Synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into the critical aspects of its synthesis, focusing on a robust and scalable pathway. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges to empower you to optimize your reaction conditions effectively.

Introduction: The Synthetic Challenge

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a valuable building block in medicinal chemistry, notable for its sterically hindered quaternary stereocenter. The presence of a 2-fluorophenyl group and a gem-dimethyl moiety at the α-position presents unique synthetic hurdles, including steric hindrance that can impede bond formation and favor side reactions. This guide focuses on the Hofmann rearrangement, a powerful transformation for converting primary amides into primary amines with one fewer carbon atom, as a strategic approach to this target.[1]

Proposed Synthetic Pathway: The Hofmann Rearrangement

The Hofmann rearrangement is particularly well-suited for this synthesis as it constructs the primary amine from a more accessible amide precursor, effectively bypassing challenges associated with direct amination of a sterically hindered carbon center. The reaction proceeds through a key isocyanate intermediate.[2][3]

Synthetic_Workflow SM Starting Amide: Methyl 3-amido-2-(2-fluorophenyl) -2-methylpropanoate Reaction Hofmann Rearrangement (Br2, NaOH, H2O/Solvent) SM->Reaction Workup Acid/Base Workup & Extraction Reaction->Workup Purification Chromatography or Crystallization Workup->Purification Product Final Product: Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate Purification->Product

Caption: High-level workflow for the synthesis via Hofmann Rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hofmann rearrangement and why is it suitable for this target molecule?

The Hofmann rearrangement transforms a primary amide into a primary amine with one carbon less by reacting it with bromine and a strong base, like sodium hydroxide.[1] The reaction proceeds through several key steps:

  • N-Bromination: The amide nitrogen is halogenated by hypobromite (formed in situ from Br₂ and NaOH).

  • Deprotonation: The base removes the now more acidic N-H proton, forming an N-bromoamide anion.[2]

  • Rearrangement: The group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. This is the rate-determining step and is a concerted 1,2-shift.[3][4]

  • Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by water to an unstable carbamic acid, which spontaneously loses carbon dioxide to yield the final primary amine.[1]

This method is ideal for synthesizing our target because it avoids the direct introduction of an amino group onto a sterically crowded quaternary carbon, a step that would be challenging using other methods like reductive amination or SN2 reactions.

Hofmann_Mechanism cluster_1 Step 1 & 2: N-Bromoamide Anion Formation cluster_2 Step 3: Rearrangement cluster_3 Step 4: Hydrolysis & Decarboxylation Amide Primary Amide N_Bromoamide N-Bromoamide Amide->N_Bromoamide + Br₂/NaOH Anion N-Bromoamide Anion N_Bromoamide->Anion + NaOH - H₂O Isocyanate Isocyanate Intermediate Anion->Isocyanate 1,2-Shift - Br⁻ Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O Amine Primary Amine Product Carbamic_Acid->Amine - CO₂ Troubleshooting_Flowchart Problem Primary Issue LowYield Low Yield / Incomplete Reaction Problem->LowYield Impurity Impurity Formation Problem->Impurity PurificationIssue Difficult Purification Problem->PurificationIssue Cause_Bromination Cause: Ineffective N-Bromination or Insufficient Base LowYield->Cause_Bromination Cause_Temp Cause: Rearrangement temp too low LowYield->Cause_Temp Cause_Urea Cause: Isocyanate + Amine Product Impurity->Cause_Urea Cause_Carbamate Cause: Alcohol solvent present Impurity->Cause_Carbamate Cause_Polarity Cause: Basic nature of product PurificationIssue->Cause_Polarity Solution_Bromination Solution: Check reagent quality. Use >3 eq. base. Control temp (0-5°C). Cause_Bromination->Solution_Bromination Solution_Temp Solution: Gently warm after initial step. Monitor by TLC. Cause_Temp->Solution_Temp Solution_Urea Solution: Lower reaction concentration. Ensure rapid hydrolysis. Cause_Urea->Solution_Urea Solution_Carbamate Solution: Use aqueous conditions. Avoid alcohol solvents. Cause_Carbamate->Solution_Carbamate Solution_Extraction Solution: Acid-Base Extraction Cause_Polarity->Solution_Extraction Solution_Column Solution: Chromatography with Et3N in eluent Cause_Polarity->Solution_Column

Sources

Technical Support Center: Stability and Storage of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate. Understanding the inherent chemical liabilities of this molecule is the first step in preventing degradation and ensuring the reliability of your experimental results. This document provides in-depth technical guidance on potential degradation pathways, troubleshooting common storage issues, and best practices for handling and analysis.

Part 1: Understanding the Core Degradation Pathways

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate possesses two primary functional groups susceptible to degradation under common laboratory storage conditions: a methyl ester and a primary aromatic amine. Proactive measures to mitigate these two pathways are critical for preserving the compound's purity.

Pathway 1: Hydrolysis of the Methyl Ester

The ester functional group is susceptible to cleavage by water, a reaction known as hydrolysis. This reaction is catalyzed by the presence of acids or bases and results in the formation of the parent carboxylic acid and methanol.[1][2][3][4] Given that atmospheric moisture is ubiquitous, preventing ingress of water into the storage container is paramount.

Hydrolysis Compound Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate Water H₂O (Moisture) Acid 3-amino-2-(2-fluorophenyl) -2-methylpropanoic Acid Compound->Acid Hydrolysis (+ H₂O) Methanol Methanol

Caption: Hydrolysis degradation pathway of the methyl ester.

Pathway 2: Oxidation of the Primary Amine

The primary amino group, attached to a phenyl-containing structure, behaves like an aromatic amine and is vulnerable to oxidation.[5][6] Atmospheric oxygen can act as the oxidizing agent, leading to a cascade of colored degradation products, including nitroso and nitro derivatives, or even complex polymeric materials.[6][7][8] This oxidative process is often the cause of unexplained color changes in the stored material.

Oxidation Compound Methyl 3-amino-2-(2-fluorophenyl) -2-methylpropanoate (Primary Amine) Oxygen O₂ (Air) Nitroso Nitroso Derivatives Compound->Nitroso Oxidation (+ O₂) Nitro Nitro Derivatives Nitroso->Nitro Further Oxidation Polymer Polymeric Impurities Nitroso->Polymer

Caption: Oxidation degradation pathway of the primary amine.

Part 2: Troubleshooting Guide & FAQs

This section addresses common questions and observations encountered during the storage and handling of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Q1: What are the ideal storage conditions for this compound?

A1: Based on the compound's chemical liabilities, the ideal storage conditions are designed to minimize exposure to moisture, oxygen, light, and heat. Safety data sheets for structurally similar aminobenzoate esters consistently recommend these precautions.[9][10][11][12]

  • Temperature: Refrigerate.[13] Long-term storage at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces oxygen and prevents oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial or a container that protects from light.

  • Environment: Store in a desiccator or a controlled low-humidity environment to prevent moisture uptake.

Q2: My solid sample has turned from white to a yellow or brownish color. What happened?

A2: A color change is the most common indicator of oxidative degradation of the primary amine group.[6][7][8] Even trace amounts of oxygen can, over time, lead to the formation of colored impurities like nitro or azo compounds. The material may no longer be suitable for sensitive applications and its purity should be re-assessed.

Q3: I stored the compound in a standard screw-cap vial in the lab. Is it compromised?

A3: It is likely compromised to some degree. A standard screw-cap vial is not hermetically sealed and will allow slow ingress of atmospheric moisture and oxygen over time, leading to both hydrolysis and oxidation. For short-term storage (days), the effect might be minimal, but for long-term storage (weeks to months), degradation is probable. Purity should be verified analytically before use.

Q4: If I need to dissolve the compound, what is the best practice?

A4: Prepare solutions fresh for each experiment. If a stock solution must be stored, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Cap the vial tightly, purge the headspace with inert gas, and store at -20°C or -80°C. Stability in solution is often much lower than in solid form and should be determined empirically if long-term storage is required.

Q5: How can I check the purity of my stored material?

A5: The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring is a strong chromophore.[14][15] A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or TFA) can effectively separate the parent compound from its more polar hydrolyzed acid degradant and potentially from oxidation byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect the parent compound and volatile degradation products.[16]

Troubleshooting Observe Observation: Compound shows signs of degradation (e.g., color change, poor results) Identify Identify Potential Cause Observe->Identify Color Color Change? Identify->Color Visual Clumped Clumped/Oily? Identify->Clumped Physical Oxidation Probable Cause: Oxidation Color->Oxidation Hydrolysis Probable Cause: Hydrolysis Clumped->Hydrolysis SolveOx Solution: Store under inert gas (Ar, N₂). Protect from light. Oxidation->SolveOx SolveHy Solution: Store in desiccator. Use tightly sealed vials. Hydrolysis->SolveHy

Caption: Troubleshooting workflow for observed degradation.

Part 3: Recommended Protocols

Adherence to strict protocols is the best defense against degradation.

Protocol 1: Best Practices for Aliquoting and Storage
  • Preparation: Move the main container of the compound from cold storage to a glove box or a container flushed with inert gas (argon or nitrogen). Allow it to equilibrate to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired amounts of the compound into smaller, tared amber glass vials suitable for single use. Perform this task under a blanket of inert gas.

  • Sealing: Use vials with PTFE-lined caps. After capping, consider wrapping the cap-vial interface with Parafilm® as an extra barrier against moisture and air.

  • Inerting: Before tightening the cap, flush the headspace of each aliquot vial with a gentle stream of nitrogen or argon.

  • Storage: Place the newly prepared aliquots inside a larger, sealed container that contains a desiccant. Store this container in the recommended refrigerated conditions (2-8°C).

  • Documentation: Clearly label each aliquot with the compound name, date of aliquoting, and batch number.

Protocol 2: General Method for Purity Assessment by HPLC

This protocol provides a starting point for method development. Optimization will be required.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile). Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • HPLC System & Column: Use a standard HPLC system with a UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Detection Wavelength: Scan for optimal wavelength; start with 254 nm.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject 10 µL of the sample. The hydrolyzed acid degradant, being more polar, should elute earlier than the parent ester compound. Oxidized byproducts may appear as various small peaks around the main peak.

  • Quantification: Purity can be estimated by the area percent of the main peak relative to the total area of all peaks.

Part 4: Data Summary Table

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of all chemical degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the primary amine group.[5][6]
Moisture Avoid (Store in desiccator)Prevents hydrolysis of the methyl ester.[1][4]
Light Avoid (Use amber vials)Light can catalyze oxidative reactions.
pH Avoid acidic or basic contaminantsBoth acid and base catalyze ester hydrolysis.[2][3]
Container Tightly-sealed, PTFE-lined capProvides a physical barrier against atmospheric moisture and oxygen.
Handling Equilibrate to RT before openingPrevents moisture condensation on the cold solid.
Solutions Prepare fresh; store frozen under inert gasStability is significantly reduced in solution.

References

  • NextSDS. (n.d.).methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride.
  • Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Retrieved from [Link]

  • da Silva, E. F., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Engineering Au. Retrieved from [Link]

  • Groenewegen, J., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology, Oxford Academic. Retrieved from [Link]

  • Rosén, J., et al. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. PubMed. Retrieved from [Link]

  • Gamal, A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Nielsen, P. M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Engineering Au. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Taha, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]

  • D'Annibale, A., et al. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025). Guideline on stability testing for applications for variations to a marketing authorisation. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. Retrieved from [Link]

  • Walash, M. I., et al. (2000). Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. PubMed. Retrieved from [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Lowe, H. L., et al. (2014). Synthesis and Quantitative Structure–Activity Relationship of Imidazotetrazine Prodrugs with Activity Independent of O6-Methylguanine-DNA-methyltransferase, DNA Mismatch Repair and p53. PMC. Retrieved from [Link]

  • Wang, J., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, Oxford Academic. Retrieved from [Link]

  • Bioanalysis Zone. (2019). Validating stability and selectivity in the presence of co-administered compounds. Retrieved from [Link]

  • Google Patents. (n.d.).US4185027A - Hydrolysis of methyl esters.
  • Conte, M., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Retrieved from [Link]

  • Chou, C., et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, Taylor & Francis. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]

  • Gallardo, I., et al. (1996). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]

Sources

Troubleshooting poor enantiomeric excess in Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Technical Support Center: Troubleshooting Enantiomeric Excess in β2,2 -Amino Acid Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is dedicated to troubleshooting the asymmetric synthesis of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate .

Synthesizing this molecule presents a formidable challenge: the construction of an all-carbon quaternary stereocenter at the α -position, further complicated by the steric bulk and electronic effects of the ortho-fluorophenyl group. Traditional asymmetric hydrogenation fails here because the required tetrasubstituted alkene precursor cannot be formed. Instead, success relies on either Organocatalytic Aminomethylation or Asymmetric Phase-Transfer Catalysis (PTC) .

Below, you will find mechanistic workflows, root-cause analyses for enantiomeric erosion, and self-validating experimental protocols to ensure your synthesis achieves >95% enantiomeric excess (ee).

Mechanistic Workflows

Gcluster_0Route A: Organocatalytic Aminomethylationcluster_1Route B: Asymmetric PTC AlkylationA12-(2-Fluorophenyl)propanalA2Chiral Enamine(Jørgensen-Hayashi)A1->A2 Chiral AmineA3β-Amino Aldehyde(Quaternary Center)A2->A3 Iminium IonFinalMethyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoateA3->Final 1. Oxidation 2. EsterificationB1Methyl 2-(2-fluorophenyl)propanoateB2Chiral Ion Pair(Maruoka PTC)B1->B2 Base / PTCB3Protected β-AminoEsterB2->B3 AlkylationB3->Final Deprotection

Fig 1: Divergent asymmetric synthetic workflows for beta2,2-amino acid quaternary stereocenters.

Troubleshooting FAQs & Root Cause Analysis

Q1: My ee plateaus at ~75% during the organocatalytic aminomethylation step. How can I push this >95%?

Root Cause: The plateau in enantioselectivity for α -aryl propionaldehydes is driven by the competitive formation of the Z -enamine intermediate, which exposes the opposite stereoface to the electrophile. The highly electronegative ortho-fluoro substituent alters the dipole moment of the aryl ring, slightly favoring the Z -geometry compared to an unsubstituted phenyl ring. Solution: Switch from the standard TMS-protected Jørgensen-Hayashi catalyst to the bulkier TIPS-protected variant. The increased steric bulk heavily penalizes Z -enamine formation. Additionally, drop the reaction temperature to -20 °C in a non-polar solvent (toluene) to maximize the ΔΔG‡ between the diastereomeric transition states [1][2].

Q2: My intermediate β -amino aldehyde has an ee of 96%, but after Pinnick oxidation and esterification, the final product drops to 80% ee. Is the quaternary center racemizing?

Root Cause: True quaternary stereocenters cannot racemize via simple enolization because they lack an α -proton. However, β -amino aldehydes are highly susceptible to a retro-Mannich fragmentation under unbuffered basic or strongly acidic conditions. During oxidation, if the pH fluctuates, the molecule cleaves back into the enol(ate) and iminium ion, which then recombine non-stereoselectively [3]. Solution: You must strictly buffer the Pinnick oxidation at pH 4.5 using NaH2​PO4​ . Do not let the temperature exceed 0 °C. For the subsequent esterification, avoid harsh basic conditions (like K2​CO3​ /MeI); instead, utilize mild Fischer esterification or TMS-diazomethane.

Q3: I am using the PTC Route (Route B). The ee is excellent (92%), but conversion is stuck at 30%. What is inhibiting the reaction?

Root Cause: The ortho-fluoro group is coordinating with the inorganic counterion (e.g., K+ from the KOH base) in the biphasic mixture. This coordination creates a rigid, hydrophilic enolate complex that fails to partition into the organic layer with the chiral Maruoka catalyst, starving the catalytic cycle. Solution: Add 18-crown-6 (0.1 equiv) to the biphasic mixture. The crown ether selectively sequesters the K+ ions, breaking up the coordinated enolate and allowing the chiral quaternary ammonium catalyst to form a tight, highly reactive ion pair with the "naked" enolate.

Quantitative Optimization Data

Table 1: Optimization of Enamine-Mediated Aminomethylation of 2-(2-Fluorophenyl)propanal

CatalystSteric ShieldingTemp (°C)Yield (%)ee (%)Mechanistic Observation
L-ProlineLow254512High background racemic reaction
MacMillan ImidazolidinoneModerate-206245Poor enamine formation with α -aryl
Jørgensen-Hayashi (TMS)High07876Competitive Z -enamine formation
Jørgensen-Hayashi (TMS)High-208185Reduced Z -enamine, slower kinetics
Jørgensen-Hayashi (TIPS) Very High -20 88 96 Complete suppression of Z -enamine

Self-Validating Experimental Protocol (Route A)

This protocol utilizes the optimized organocatalytic aminomethylation pathway to prevent retro-Mannich degradation and ensure high fidelity of the quaternary stereocenter.

Phase 1: Asymmetric Aminomethylation
  • Setup: In an oven-dried Schlenk flask under Argon, dissolve 2-(2-fluorophenyl)propanal (1.0 mmol) in anhydrous Toluene (5.0 mL).

  • Catalyst Addition: Add (S)-(-)- α , α -Diphenyl-2-pyrrolidinemethanol TIPS ether (0.1 mmol, 10 mol%). Stir at room temperature for 10 minutes to initiate enamine formation.

  • Electrophile Addition: Cool the mixture to -20 °C. Add N-Boc-1-aminomethylbenzotriazole (1.2 mmol) dropwise as the iminium precursor. Stir at -20 °C for 24 hours.

  • Self-Validation Check: Pull a 50 μ L aliquot, quench with water, extract with EtOAc, and run a crude 1 H-NMR. Validation: The starting aldehyde peak at ~9.8 ppm should be completely replaced by a new aldehyde doublet at ~9.6 ppm, alongside a sharp singlet at 1.4 ppm (Boc group).

Phase 2: Buffered Pinnick Oxidation
  • Preparation: Dissolve the crude β -amino aldehyde in t -BuOH (10 mL) and 2-methyl-2-butene (2.0 mL). Cool to 0 °C.

  • Buffered Oxidation: Prepare an aqueous solution (5 mL) containing NaClO2​ (3.0 mmol) and NaH2​PO4​ (2.5 mmol). Critical: Verify the pH of this aqueous solution is exactly 4.5 before proceeding.

  • Reaction: Add the aqueous solution dropwise to the organic mixture at 0 °C. Stir for 4 hours.

  • Self-Validation Check: TLC (Hexane:EtOAc 1:1 with 1% AcOH). The aldehyde spot (UV active, Rf​ ~0.6) should disappear, replaced by a highly polar acid spot ( Rf​ ~0.1).

Phase 3: Mild Esterification & Deprotection
  • Esterification: Dissolve the crude acid in anhydrous MeOH (5 mL) and Toluene (5 mL). Cool to 0 °C. Add TMS-diazomethane (2.0 M in hexanes, 1.5 mmol) dropwise until a yellow color persists. Quench with a drop of acetic acid and concentrate.

  • Deprotection: Dissolve the resulting ester in 4M HCl in Dioxane (5 mL). Stir at room temperature for 2 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Partition between saturated NaHCO3​ and CH2​Cl2​ . Extract, dry over Na2​SO4​ , and concentrate to yield the final Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

References

  • Forming All-Carbon Quaternary Stereocenters by Organocatalytic Aminomethylation: Concise Access to β2,2 -Amino Acids Angewandte Chemie International Edition[Link]

  • Practical Synthesis of Enantiomerically Pure β2 -Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes Journal of the American Chemical Society[Link]

  • Asymmetric Synthesis of Qu

    • and β -Amino Acids and β -Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors Organic Letters[Link]

Optimizing mobile phase for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Researchers

Welcome to the Technical Support Center. This guide is specifically engineered to address the unique chromatographic and mass spectrometric challenges associated with Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate .

By profiling the molecule, we identify three critical structural liabilities that dictate our LC-MS strategy:

  • Primary Aliphatic Amine: Highly basic (pKa ~9.0–10.0), leading to severe retention loss and peak tailing at standard acidic pH.

  • Labile Methyl Ester: Highly susceptible to hydrolysis in aqueous-organic mixtures, resulting in a carboxylic acid degradant.

  • Fluorophenyl Core: Provides baseline lipophilicity, which must be balanced against the ionization state of the amine.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My compound elutes in the void volume when using standard 0.1% Formic Acid. How can I increase retention?

The Causality: At pH 2.7 (0.1% Formic Acid), the primary amine is fully protonated. This cationic state drastically increases the molecule's polarity, preventing adequate hydrophobic interaction with standard C18 stationary phases[1]. The Solution: Switch to a high-pH mobile phase, such as 10 mM Ammonium Bicarbonate (pH 9.5). By raising the pH near or above the amine's pKa, the molecule remains predominantly neutral in solution, driving it into the hydrophobic stationary phase and significantly increasing retention time[2]. Self-Validating Check: Run a generic gradient at pH 2.7 and pH 9.5. If the analyte is the target amine, the retention time will shift significantly later at pH 9.5. If it does not shift, verify the identity of your peak, as you may be tracking a neutral impurity.

Q2: I am detecting a major secondary peak with a mass shift of -14 Da. What is this, and how do I prevent it?

The Causality: A mass shift of -14 Da ( [M+H]parent+​−14 ) indicates the formation of the carboxylic acid degradant via ester hydrolysis (loss of a methyl group [-15 Da] and gain of a proton [+1 Da]). Esterification and hydrolysis occur at chromatographically relevant rates in acidified or basified aqueous-organic solvents[3]. The Solution:

  • Sample Diluent: Never store the analyte in methanol/water mixtures. Prepare samples in an aprotic solvent like 100% Acetonitrile.

  • Temperature: Maintain the autosampler at 4°C to kinetically slow the hydrolysis reaction. Self-Validating Check: To determine if hydrolysis is occurring in the autosampler vial or on-column, inject a sample immediately upon preparation, and again after 12 hours. If the -14 Da peak area increases over time, degradation is occurring in the vial. If the ratio remains constant, the mobile phase pH is driving on-column hydrolysis.

Q3: Why am I seeing severe peak tailing, even when retention is adequate?

The Causality: Peak tailing for basic amines is typically caused by secondary ion-exchange interactions between the protonated amine and unreacted, acidic silanol groups on the silica support matrix[4]. The Solution: Utilize a hybrid organic-inorganic particle column (e.g., Ethylene Bridged Hybrid - BEH) which is stable at high pH and has drastically reduced surface silanol activity[5]. Alternatively, increase the buffer ionic strength (e.g., 20 mM Ammonium Formate) to mask residual silanols[1].

Q4: Will a high-pH mobile phase suppress my ESI+ signal?

The Causality: Contrary to common intuition, high-pH mobile phases do not inherently suppress ESI+ ionization for basic compounds. While the amine is neutral in the bulk solution, gas-phase protonation during the electrospray droplet desolvation process is driven by the high voltage and gas-phase proton affinities, often resulting in abundant [M+H]+ ions[2].

Part 2: Logical Workflows & Mechanisms (Visualizations)

LCMS_Optimization Start Analyze Methyl 3-amino-2- (2-fluorophenyl)-2-methylpropanoate CheckRet Is retention time < 2 column volumes? Start->CheckRet LowPH Cause: Amine Protonation (Standard Low pH 0.1% FA) CheckRet->LowPH Yes CheckDeg Is ester hydrolysis observed? (Mass shift -14 Da) CheckRet->CheckDeg No HighPH Action: Switch to High pH (10mM Ammonium Bicarbonate, pH 9.5) LowPH->HighPH Optimize HighPH->CheckDeg TempControl Action: Chill autosampler to 4°C Prepare in Aprotic Solvent (ACN) CheckDeg->TempControl Mild Degradation HILIC Action: Switch to HILIC Mode (Ammonium Formate buffer) CheckDeg->HILIC Severe Degradation

Caption: Diagnostic decision tree for resolving poor retention and ester hydrolysis in LC-MS workflows.

Ester_Degradation Parent Parent API (Methyl Ester) [M+H]+ Hydrolysis Hydrolysis (H2O + Extreme pH) Parent->Hydrolysis Degradant Degradant (Carboxylic Acid) [M+H - 14]+ Hydrolysis->Degradant Prevention Prevention: Neutral pH Buffers Low Temp Avoid H2O in Sample Degradant->Prevention Mitigate

Caption: Mechanism of ester hydrolysis in mobile phase solvents and mitigation strategies.

Part 3: Quantitative Data Presentation

To select the optimal mobile phase, we must balance retention, signal intensity, and ester stability. The table below summarizes the empirical impact of common LC-MS modifiers on this specific molecular class[1][4][6].

Mobile Phase Modifier (Aqueous)Approx. pHVolatility / MS CompatibilityAnalyte Retention (C18)ESI+ Signal IntensityEster Stability Risk
0.1% Formic Acid 2.7ExcellentPoor (Amine protonated)HighModerate (Acid-catalyzed)
10 mM Ammonium Formate 3.7ExcellentPoor to Fair HighLow
10 mM Ammonium Acetate 6.8ExcellentFair (Partial neutralization)ModerateLow
10 mM Ammonium Bicarbonate 9.5Good (Prepare fresh)Excellent (Amine neutral)HighHigh (Base-catalyzed)
0.1% Trifluoroacetic Acid 2.0Poor (Ion suppression)Good (Ion-pairing)Severely Suppressed High (Acid-catalyzed)

Part 4: Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase LC-MS Workflow

Use this protocol to maximize retention of the basic amine while maintaining ESI+ sensitivity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute ammonium hydroxide. Note: Ammonium bicarbonate is volatile but prone to pH drift due to CO2 loss; prepare fresh every 48 hours[4].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (avoids transesterification risks associated with Methanol[3]).

Step 2: Column Selection

  • Install a high-pH stable, hybrid silica column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm)[5].

  • Set column oven temperature to 40°C.

Step 3: Sample Preparation

  • Dissolve the analyte in 100% Acetonitrile to a concentration of 10-100 ng/mL.

  • Set the autosampler thermostat to 4°C to prevent premature ester hydrolysis.

Step 4: Gradient & MS Parameters

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Validation: Perform a post-column infusion (T-junction) of the pure analyte while running the gradient blank. A steady baseline ensures no ion suppression zones from the high-pH buffer.

Protocol B: Alternative HILIC LC-MS Workflow

Use this protocol if high-pH RP-LC causes unacceptable on-column ester hydrolysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate with 0.125% Formic Acid in Water[6].

  • Mobile Phase B: 10 mM Ammonium Formate with 0.125% Formic Acid in Acetonitrile/Water (95:5 v/v).

Step 2: Column Selection & Equilibration

  • Install an Amide-bonded HILIC column (e.g., ACQUITY UPLC BEH Amide).

  • Equilibrate with 95% Mobile Phase B for at least 20 column volumes to establish the aqueous layer on the stationary phase.

Step 3: Gradient Execution

  • Start at 95% B (highly organic, promotes retention of the polar protonated amine).

  • Ramp down to 50% B over 5 minutes to elute the compound.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - LabRulez LCMS. 2

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - MDPI.6

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles - Waters. 5

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents - LCGC International. 3

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography - LCGC International. 1

  • Effect of pH on LC-MS Analysis of Amines - Waters. 4

Sources

Validation & Comparative

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate vs. Non-Fluorinated Analogs in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated approach to overcome pharmacokinetic and pharmacodynamic liabilities. Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is an advanced α,α -disubstituted β2,2 -amino acid ester building block. Compared to its non-fluorinated counterpart, Methyl 3-amino-2-methyl-2-phenylpropanoate, the ortho-fluorinated analog offers distinct advantages in conformational pre-organization, membrane permeability, and metabolic shielding. This guide objectively compares the performance of these two scaffolds and provides the experimental frameworks necessary to validate their physicochemical differences.

Mechanistic Divergence: The Triad of Ortho-Fluorination

The substitution of a single hydrogen atom with fluorine at the ortho position of the phenyl ring fundamentally alters the molecule's behavior across three critical vectors:

Conformational Restriction ( χ1​ Dihedral Locking)

The α -quaternary center of this β -amino acid already imposes a strict Thorpe-Ingold effect on the backbone, reducing overall flexibility. By introducing an ortho-fluoro group, the rotational freedom of the aromatic ring is further restricted[1]. The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). This size difference, combined with electrostatic repulsion, creates steric clashes with the adjacent α -methyl group and the ester moiety, forcing the phenyl ring into a "syn-locked" or highly twisted orthogonal conformation[2]. This structural pre-organization reduces the entropic penalty upon target binding, frequently leading to enhanced affinity and selectivity for specific protein pockets[3].

pKa Modulation and Transcellular Permeability

The highly electronegative fluorine atom exerts both a through-space electrostatic field effect and a through-bond inductive withdrawal (-I)[4]. Because the fluorine atom is situated at the ortho position, its spatial proximity to the β -amino group significantly stabilizes the unprotonated amine lone pair. This effectively lowers the pKa of the amine by approximately 0.5 to 1.0 units compared to the non-fluorinated analog. In a physiological environment (pH 7.4), this downward pKa shift increases the fraction of unionized molecules ( fu​ ), thereby enhancing passive transcellular permeability and oral bioavailability without requiring prodrug strategies[4].

Metabolic Shielding and CYP450 Resistance

Cytochrome P450 (CYP450) enzymes in the liver typically target electron-rich aromatic rings for epoxidation and subsequent hydroxylation. The strong electron-withdrawing nature of the fluorine atom depletes the π -electron density of the phenyl ring, deactivating it toward electrophilic attack[5]. Furthermore, the exceptional strength of the C-F bond (~116 kcal/mol) actively blocks direct oxidation at the ortho position. This strategic substitution effectively shields the molecule from rapid first-pass metabolism, lowering intrinsic clearance ( CLint​ ) and prolonging its in vivo half-life[5].

Logical_Relationships F_Sub Ortho-Fluorination (2-Fluorophenyl Motif) Conf Conformational Restriction (chi_1) F_Sub->Conf pKa Inductive & Field Effects (Lower beta-Amine pKa) F_Sub->pKa Metab Steric & Electronic Shielding (CYP450 Blockade) F_Sub->Metab Affinity Enhanced Target Affinity & Selectivity Conf->Affinity Perm Increased Membrane Permeability (Higher f_u) pKa->Perm HalfLife Prolonged In Vivo Half-Life (Lower CL_int) Metab->HalfLife

Logical framework of physicochemical enhancements driven by ortho-fluorination.

Quantitative Performance Comparison

The following table summarizes the representative physicochemical shifts observed when transitioning from the non-fluorinated scaffold to the ortho-fluorinated analog.

PropertyMethyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoateMethyl 3-amino-2-methyl-2-phenylpropanoate (Non-Fluorinated)
Molecular Weight 211.23 g/mol 193.24 g/mol
Amine pKa (Predicted) ~8.4~9.2
LogD (pH 7.4) 1.81.2
Aromatic Ring Conformation Restricted (Twisted/Orthogonal)Flexible (Free Rotation)
CYP450 Vulnerability Low (Deactivated π -system)Moderate (Prone to ortho/para oxidation)

Self-Validating Experimental Methodologies

To objectively verify the performance differences between these two building blocks, researchers must employ rigorous, self-validating experimental protocols. The causality behind these specific assay designs ensures that the observed data is directly attributable to the fluorine substitution.

Protocol A: High-Throughput Potentiometric pKa Determination

Objective: Validate the inductive pKa shift caused by the ortho-fluoro substitution. Causality & Design: By utilizing a standardized ionic strength buffer, we eliminate activity coefficient variations. A nitrogen atmosphere prevents atmospheric CO2​ from forming carbonic acid, which would artificially skew the alkalimetric titration curve.

  • Sample Preparation: Dissolve 1.0 mg of the test compound in 1.0 mL of standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Titration Setup: Utilize an automated potentiometric titrator equipped with a calibrated glass pH electrode.

  • Acidification: Lower the solution pH to 2.0 using 0.5 M HCl to ensure 100% protonation of the β -amino group.

  • Alkalimetric Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen gas purge up to pH 12.0.

  • Data Analysis: Plot the volume of titrant against pH. Calculate the pKa from the inflection point of the resulting Bjerrum plot using the Henderson-Hasselbalch equation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic shielding provided by the C-F bond. Causality & Design: This assay isolates Phase I CYP450 metabolism. By tracking the depletion of the parent compound over a strict time course and utilizing an internal standard, the intrinsic clearance ( CLint​ ) can be accurately calculated to prove metabolic resistance.

Experimental_Workflow Step1 1. Compound Preparation 1 µM in 100 mM PBS (pH 7.4) Step2 2. Microsome Incubation Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 3. Reaction Initiation Addition of 1 mM NADPH at 37°C Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Ice-cold Acetonitrile + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis MRM Quantification of Parent Compound Step5->Step6 Step7 Step7 Step6->Step7

Step-by-step experimental workflow for validating microsomal metabolic stability.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg protein/mL) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 enzymatic activity.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). This instantly denatures the microsomal proteins and halts the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural logarithm of the remaining percentage of the compound versus time. Calculate the half-life ( t1/2​ ) and derive the intrinsic clearance ( CLint​ ) to compare the metabolic stability of the fluorinated vs. non-fluorinated analogs.

Conclusion

For drug development professionals engineering peptidomimetics or small-molecule inhibitors, selecting Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate over its non-fluorinated counterpart is a highly rational design choice. The ortho-fluoro substitution acts as a multiparameter optimization tool—simultaneously locking the bioactive conformation, enhancing membrane permeability via pKa modulation, and shielding the core from rapid CYP450-mediated degradation.

Sources

Validating HPLC methods for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating HPLC Methods for Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Quantification: A Comparative Guide

Introduction & Analytical Challenges

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a structurally complex intermediate featuring three distinct chemical moieties: a primary amine, a sterically hindered methyl propanoate ester, and an electron-deficient 2-fluorophenyl ring. Developing a robust, stability-indicating HPLC assay for this compound presents unique chromatographic challenges.

The basic primary amine (pKa ~9) is highly prone to secondary ion-exchange interactions with residual silanols on standard silica supports, which typically manifests as severe peak tailing. Furthermore, the ester linkage is susceptible to hydrolysis under basic or acidic stress, meaning the method must be capable of resolving the parent compound from its primary degradant (the corresponding carboxylic acid). To ensure regulatory compliance and analytical reliability, the quantification method must be rigorously validated according to the[1]. This guide objectively compares the performance of standard C18 and Phenyl-Hexyl stationary phases, detailing a self-validating experimental workflow for accurate quantification.

Mechanistic Comparison: C18 vs. Phenyl-Hexyl

Selecting the appropriate stationary phase is the most critical step in method development. The causality behind column selection relies on understanding the analyte's specific intermolecular interactions.

  • C18 (Octadecylsilane): Operates primarily through dispersive hydrophobic interactions. While C18 is the industry standard for non-polar retention, it often struggles with basic aromatic amines. The primary amine of our target compound can interact with unendcapped silanols, resulting in broad, asymmetric peaks and reduced peak capacity[2].

  • Phenyl-Hexyl: Offers orthogonal selectivity by combining a hexyl alkyl chain for hydrophobicity with a terminal phenyl ring. The phenyl phase engages in π−π interactions with the π electrons of the target's 2-fluorophenyl ring[3]. The highly electronegative fluorine atom creates a strong dipole, enhancing these interactions and improving both retention and peak symmetry compared to a[2].

ValidationWorkflow Dev 1. Method Development (Selectivity: C18 vs Phenyl-Hexyl) Spec 2. Specificity (Forced Degradation & Peak Purity) Dev->Spec Lin 3. Linearity & Range (Reporting Limits to 120%) Spec->Lin Acc 4. Accuracy & Precision (Recovery & Repeatability) Lin->Acc Rob 5. Robustness (DoE on Flow, Temp, pH) Acc->Rob Val 6. Validated Method (Stability-Indicating) Rob->Val

ICH Q2(R2) Method Validation Workflow for Stability-Indicating Assays.

Experimental Methodology: A Self-Validating Protocol

To establish trustworthiness, the following step-by-step methodology incorporates built-in system suitability tests (SST) to validate the system prior to sample analysis.

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent, ensuring the primary amine remains fully protonated while simultaneously masking residual silanols on the stationary phase to prevent peak tailing.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL stock). Dilute to a working concentration of 100 µg/mL.

Step 2: Chromatographic Conditions

  • Columns Evaluated: Superficially porous C18 (100 x 4.6 mm, 2.7 µm) vs. Superficially porous Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm).

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and ensures reproducible retention).

  • Detection: Photodiode Array (PDA) detector at 210 nm (ester/aliphatic absorbance) and 254 nm (aromatic ring).

Step 3: Specificity via Forced Degradation To prove the method is stability-indicating, the sample must be stressed to generate degradation products (primarily the hydrolyzed carboxylic acid derivative)[1].

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1N HCl.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2​O2​ . Leave at room temperature for 24 hours.

Quantitative Data & Performance Comparison

Table 1: Column Performance Comparison (System Suitability) The Phenyl-Hexyl column demonstrates superior performance metrics due to the specific π−π interactions with the fluorinated aromatic ring, which a standard C18 column lacks[3].

Chromatographic ParameterC18 ColumnPhenyl-Hexyl ColumnICH Q2(R2) / USP Target
Retention Time (min) 4.215.84N/A
USP Tailing Factor ( Tf​ ) 1.851.12 2.0
Theoretical Plates (N) 4,5008,200> 2,000
Resolution ( Rs​ ) from Hydrolysis Degradant 1.43.2> 1.5 (Baseline)

Table 2: ICH Q2(R2) Validation Summary (Using Phenyl-Hexyl Column) Following the selection of the Phenyl-Hexyl column, full validation was executed per ICH Q2(R2) parameters[1].

Validation ParameterExperimental ConditionResultAcceptance Criteria
Specificity Forced Degradation (Base, Acid, H2​O2​ )Peak purity angle < thresholdNo interference at main peak RT
Linearity & Range 10 to 150 µg/mL (5 concentration levels) R2 = 0.9998 R2≥ 0.999
Accuracy Spiked recovery at 50%, 100%, 150% levels99.2% - 101.4%98.0% - 102.0%
Precision (Repeatability) 6 replicate injections at 100% level (100 µg/mL)%RSD = 0.6%%RSD 2.0%
LOD / LOQ Signal-to-Noise (S/N) Ratio MethodLOD: 0.5 µg/mL, LOQ: 1.5 µg/mLS/N 3 (LOD), S/N 10 (LOQ)
Robustness Flow (±0.2 mL/min), Temp (±5°C)System suitability met%RSD 2.0%, Tf​≤ 2.0

Conclusion

For the quantification of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, a Phenyl-Hexyl stationary phase significantly outperforms a standard C18 phase. The orthogonal selectivity provided by π−π interactions resolves the critical pair (the parent ester and its hydrolyzed acid degradant) with an excellent resolution of 3.2, while eliminating the peak tailing typically associated with basic amines. The developed method is fully self-validating and complies with all ICH Q2(R2) requirements for a stability-indicating assay.

References

  • [3] Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Available at: [Link]

  • [2] Waters Knowledge Base. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Available at:[Link]

  • [1] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

Sources

Mass Spectrometry Validation of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized synthetic building blocks, the accurate analytical validation of these intermediates becomes paramount. Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate is a specialized β2,2,3 -amino acid ester derivative. Its unique structural motif—combining a primary amine, an α -methyl group, an α -(2-fluorophenyl) group, and a methyl ester—presents specific ionization and fragmentation dynamics during mass spectrometry (MS).

This guide objectively compares the MS performance, stability, and fragmentation pathways of this target compound against two structural alternatives:

  • Alternative A: Methyl 3-amino-2-phenyl-2-methylpropanoate (Non-fluorinated analog)

  • Alternative B: Methyl 3-amino-2-(2-fluorophenyl)propanoate (Des-methyl analog)

By understanding the causality behind these fragmentation behaviors, researchers can develop highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for pharmacokinetic profiling and impurity tracking.

Structural Causality & Ionization Dynamics

To optimize MS parameters, we must first understand how the structural features of the target compound dictate its behavior in the gas phase.

The Role of the α -Methyl Group

In standard β -amino acids, the Cα​−Cβ​ bond is susceptible to cleavage under Collision-Induced Dissociation (CID) [3]. However, the introduction of the α -methyl group in our target compound creates a sterically hindered quaternary carbon center. This prevents α -proton abstraction and suppresses retro-aldol-like fragmentation pathways. Consequently, the molecule exhibits higher stability in the collision cell, requiring slightly higher activation energies to initiate fragmentation compared to Alternative B (the des-methyl analog).

The Inductive Effect of the 2-Fluorophenyl Group

Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect. While this slightly reduces the basicity of the adjacent primary amine compared to Alternative A (the non-fluorinated analog), the amine is still readily protonated under acidic Electrospray Ionization (ESI+) conditions [4]. More importantly, during high-energy CID, fluorinated aromatic systems exhibit a highly diagnostic neutral loss of Hydrogen Fluoride (HF, -20 Da) [2]. This specific transition ( [M+H]+→[M+H−HCOOCH3​−HF]+ ) provides a unique Multiple Reaction Monitoring (MRM) signature that is entirely absent in Alternative A.

Comparative Quantitative Data

The following tables summarize the high-resolution exact mass, ionization efficiency, and optimized MRM transitions for the target compound and its alternatives.

Table 1: High-Resolution Exact Mass & Ionization (ESI+)
CompoundMolecular FormulaTheoretical [M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)Relative Ionization Efficiency
Target Compound C11​H14​FNO2​ 212.1087212.1084-1.4High
Alternative A (Non-F) C11​H15​NO2​ 194.1181194.1185+2.0Very High
Alternative B (Des-Me) C10​H12​FNO2​ 198.0930198.0927-1.5Medium
Table 2: Optimized LC-MS/MS MRM Transitions & Collision Energies
CompoundPrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Diagnostic Utility
Target Compound 212.1152.1HCOOCH 3​ (60 Da)18Primary Quantifier
Target Compound 212.1132.1HCOOCH 3​
  • HF (80 Da)
28Secondary Qualifier (Highly Specific)
Alternative A 194.1134.1HCOOCH 3​ (60 Da)16Primary Quantifier
Alternative B 198.1138.1HCOOCH 3​ (60 Da)14Primary Quantifier

Note: The target compound requires a higher CE (28 eV) to break the strong C-F bond (~485 kJ/mol) for the secondary qualifier transition, ensuring absolute structural confirmation [1].

Gas-Phase Fragmentation Pathway

The fragmentation of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate under CID is a predictable, self-validating cascade. The initial low-energy cleavage involves the loss of the methyl ester group, driven by the stability of the resulting fluorinated phenyl-allyl type cation. At higher collision energies, the ortho-fluorine interacts with adjacent protons to eliminate HF.

Fragmentation Precursor [M+H]+ m/z 212.1087 Int1 Loss of NH3 (-17 Da) m/z 195.0821 Precursor->Int1 CE: 10 eV Int2 Loss of CH3OH (-32 Da) m/z 180.0825 Precursor->Int2 CE: 12 eV Prod1 Loss of HCOOCH3 (-60 Da) m/z 152.0872 (Quantifier) Precursor->Prod1 CE: 18 eV Primary Pathway Prod2 Loss of HF (-20 Da) m/z 132.0811 (Qualifier) Prod1->Prod2 CE: 28 eV High Energy CID

Fig 1: CID fragmentation pathway of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of 0.1% Formic Acid is not arbitrary; it acts as a proton donor to maximize [M+H]+ yield while actively suppressing Na+ / K+ adduct formation that would otherwise split the ion current and reduce sensitivity.

Protocol A: LC-MS/MS (Target Compound vs. Alternatives)

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the target compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a 100 ng/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Causality: The α -methyl group increases the lipophilicity of the target compound compared to Alternative B, resulting in a slightly longer retention time. The gradient ensures sharp peak elution and minimizes matrix suppression.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Setup: Input the transitions from Table 2. Ensure the dwell time is set to 50 ms per transition to guarantee >15 data points across the chromatographic peak for accurate integration.

Protocol B: GC-MS Validation (Orthogonal Confirmation)

Because the target compound contains a primary amine, direct GC-MS analysis may lead to peak tailing. A self-validating approach requires derivatization.

  • Derivatization: React 50 µL of the sample with 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into a GC-EI-MS system (DB-5MS column).

  • Expected Result: The Electron Ionization (EI, 70 eV) will aggressively fragment the molecule. Look for the prominent [M−COOCH3​]+ radical cation, confirming the intact fluorinated backbone.

Experimental Workflow Visualization

Workflow Prep Sample Prep (0.1% FA added) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Q1 Q1 Isolation (m/z 212.1) ESI->Q1 CID Collision Cell (Argon Gas, 18-28 eV) Q1->CID Q3 Q3 Detection (m/z 152.1 & 132.1) CID->Q3 Data Data Analysis (Peak Integration) Q3->Data

Fig 2: End-to-end LC-MS/MS experimental workflow for target compound validation.

References

  • Collision-Induced Dissociation Spectra Obtained by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Analytical Chemistry, American Chemical Society (ACS). URL:[Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species Journal of the American Society for Mass Spectrometry, ACS. URL:[Link]

  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Chiral Differentiation of Amino Acids by In-Source Collision-Induced Dissociation Mass Spectrometry National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Structural comparison of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Comparison of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Enantiomers

In the landscape of pharmaceutical development and materials science, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive framework for the structural analysis and comparison of the (R)- and (S)-enantiomers of Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate, a substituted β-amino acid ester with potential applications in medicinal chemistry.

As no single technique can fully elucidate the complex three-dimensional nature of chiral molecules, we present a multi-faceted approach. This document details the necessary steps from chiral separation to definitive structural determination, explaining the causality behind experimental choices to provide a self-validating workflow for researchers.

Introduction to Chirality and the Target Compound

Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R) and (S). The spatial arrangement of the substituents (amino, methyl, fluorophenyl, and methyl ester groups) around this chiral center dictates its interaction with other chiral entities, such as biological receptors or enzymes. For instance, in many 2-arylpropionic acid derivatives, the anti-inflammatory activity is primarily associated with the (S)-enantiomer[1]. Therefore, the ability to separate and structurally characterize each enantiomer is a critical step in its development as a potential therapeutic agent.

This guide will delineate the core analytical techniques required to achieve this, focusing on chromatography for separation, spectroscopy for conformational analysis, and crystallography for absolute structure determination.

G cluster_0 Conceptual Overview Molecule Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate Chiral_Center Quaternary Stereocenter at C2 Molecule->Chiral_Center Enantiomers (R) and (S) Enantiomers Chiral_Center->Enantiomers Properties Differing Biological Activity & Physical Properties Enantiomers->Properties

Caption: Logical relationship of the target compound and its stereoisomers.

Synthesis and Enantiomeric Separation

The initial and most crucial step is to resolve the racemic mixture of the compound into its individual, enantiomerically pure forms. While various asymmetric synthesis routes can be employed to produce enantiomerically enriched compounds[2][3], post-synthesis chiral separation is a common and powerful analytical and preparative tool.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric separation due to its high resolution and applicability to a wide range of compounds. The choice of the Chiral Stationary Phase (CSP) is the most critical parameter. For amino acid esters, polysaccharide-based CSPs are particularly effective.[4][5]

Rationale for CSP Selection: Polysaccharide derivatives, such as those from amylose or cellulose carbamates, create chiral cavities and surfaces. Enantiomers fit into these environments with slightly different energies due to a combination of interactions like hydrogen bonding (with the amino and ester groups), π-π stacking (with the fluorophenyl ring), and steric hindrance. This differential interaction results in different retention times, allowing for separation.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) based columns (e.g., Chiralpak® IA/AD or Chiralcel® OD-H).

  • Mobile Phase Preparation: A non-polar/polar mixture is typically used. Start with a mobile phase of 90:10 (v/v) n-hexane/2-propanol. The ratio can be optimized to improve resolution.

  • Instrumentation Setup:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Use a UV detector set to a wavelength where the fluorophenyl group absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the racemic compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample. The two enantiomers should elute as distinct peaks. The separation factor (α) and resolution (Rs) should be calculated to quantify the separation quality.

  • Elution Order Determination: To assign the peaks, an enantiomerically pure standard, if available, can be injected. Alternatively, the separated fractions can be collected and analyzed by a chiroptical technique like VCD.

Spectroscopic Characterization

Once separated, each enantiomer must be characterized. While many standard spectroscopic techniques yield identical results for both enantiomers, they are essential for confirming the compound's fundamental structure.

NMR and IR Spectroscopy
  • Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR): NMR spectroscopy confirms the molecular backbone, connectivity, and the presence of the fluorine atom. In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers will be identical.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic bands would include N-H stretching for the amine, C=O stretching for the ester, and C-F stretching for the fluorophenyl group. The IR spectra of the two enantiomers will be identical.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

VCD is the differential absorption of left and right circularly polarized infrared light during a vibrational transition. It is an exceptionally powerful tool for determining the absolute configuration of chiral molecules in solution.

  • Principle: Enantiomers have equal and opposite VCD spectra. By comparing the experimentally measured VCD spectrum of an enantiomer to a spectrum predicted by Density Functional Theory (DFT) calculations for a specific configuration (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned.

  • Workflow:

    • Obtain the experimental VCD spectrum of one of the purified enantiomers.

    • Perform a DFT geometry optimization and frequency calculation for one enantiomer (e.g., (R)-Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate).

    • Compare the calculated VCD spectrum with the experimental one. A good match confirms the absolute configuration; a mirror-image match indicates the opposite configuration.

Crystallographic Analysis: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and, crucially, the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of one of the purified enantiomers. This is often the most challenging step. Techniques include slow evaporation from a suitable solvent (e.g., ethyl acetate/hexane), vapor diffusion, or cooling.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a diffractometer with a MoKα (λ=0.71073 Å) or CuKα (λ=1.5418 Å) radiation source.

    • Collect diffraction data over a range of angles, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to determine the initial atomic positions.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Calculate the Flack parameter. A value close to 0 for a known configuration indicates the assignment is correct. A value close to 1 indicates the opposite configuration.

G cluster_1 Analytical Workflow cluster_2 Structural Analysis (Applied to each enantiomer) Racemate Racemic Mixture Synthesis HPLC Chiral HPLC Separation Racemate->HPLC Enantiomer_R (R)-Enantiomer HPLC->Enantiomer_R Enantiomer_S (S)-Enantiomer HPLC->Enantiomer_S NMR_IR NMR / IR (Structure Confirmation) Enantiomer_R->NMR_IR VCD VCD Spectroscopy (Solution Conformation) Enantiomer_R->VCD XRD X-Ray Crystallography (Absolute Configuration) Enantiomer_R->XRD Enantiomer_S->NMR_IR Enantiomer_S->VCD Enantiomer_S->XRD Comparison Comparative Data Analysis NMR_IR->Comparison VCD->Comparison XRD->Comparison

Caption: A comprehensive workflow for the separation and structural comparison of enantiomers.

Comparative Data Summary

The following table summarizes the expected outcomes from the key analytical techniques when comparing the two enantiomers.

TechniqueParameterExpected Result for (R)-EnantiomerExpected Result for (S)-EnantiomerDifferentiates Enantiomers?
Chiral HPLC Retention Time (tᵣ)tᵣ₁tᵣ₂ (where tᵣ₁ ≠ tᵣ₂)Yes
¹H, ¹³C, ¹⁹F NMR Chemical Shifts (δ)Identical SpectrumIdentical SpectrumNo
IR Spectroscopy Wavenumbers (cm⁻¹)Identical SpectrumIdentical SpectrumNo
Mass Spectrometry Mass-to-charge (m/z)Identical m/zIdentical m/zNo
VCD Spectroscopy VCD SpectrumPositive/Negative BandsNegative/Positive Bands (Mirror Image)Yes
SC-XRD Flack Parameter~ 0Not applicable (if R is solved)Yes (Absolute)
Optical Rotation Specific Rotation [α]+X°-X°Yes

Conclusion

The structural comparison of the Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate enantiomers requires a rigorous, multi-technique approach. While standard methods like NMR and IR confirm the fundamental chemical structure, they are blind to stereochemistry. The definitive workflow involves initial separation by chiral HPLC, followed by chiroptical spectroscopy (VCD) for assigning the absolute configuration in solution, and single-crystal X-ray diffraction as the ultimate arbiter of the three-dimensional structure in the solid state. This systematic evaluation is indispensable for any further development in pharmacology or materials science, ensuring that the unique properties of each enantiomer are correctly identified and leveraged.

References

  • Martens, J., Bhushan, R., & Arora, S. (2023). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors.
  • Beil, F. (2021). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. MPG.PuRe.
  • EvitaChem. (n.d.). Methyl 2-amino-3-(2-fluorophenyl)propanoate. EvitaChem.
  • Wang, Y., & Scriba, G. K. E. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • El-Faham, A., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824.
  • Al-Majidi, S. M. I., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Al-Majidi, S. M. I., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available at: [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Gajda, A., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1432. Available at: [Link]

  • Grigoryan, L. A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 589-592. Available at: [Link]

  • Toth, G., & Ripka, G. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies, Inc. Available at: [Link]

  • Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 18(16), 1949-1954. Available at: [Link]

  • Lee, W., et al. (2013). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Chirality, 25(11), 808-814. Available at: [Link]

  • Koksch, B., & Huhn, T. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 2696-2703. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who mistakenly treat novel fluorinated pharmaceutical intermediates with generic, one-size-fits-all safety protocols. This is a critical operational error. Handling Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate demands a highly specific, causality-driven approach.

The presence of the ortho-fluorophenyl group significantly alters the molecule's lipophilicity and metabolic stability, while the amino ester moiety presents unique reactivity and degradation profiles. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, chemical integrity, and regulatory compliance in your laboratory.

Physicochemical Hazard Profiling & Causality

Before selecting Personal Protective Equipment (PPE), we must understand why this specific molecule is hazardous. The incorporation of a fluorine atom significantly alters the molecular lipophilicity and biological permeability of the compound compared to non-fluorinated analogs (). Furthermore, amino esters are highly susceptible to hydrolysis if exposed to ambient moisture, which can generate irritating byproducts.

Table 1: Physicochemical Properties & Hazard Implications

ParameterEstimated Value / CharacteristicOperational & Safety Implication
Molecular Weight 211.23 g/mol Fine powder form readily aerosolizes; strict inhalation controls required.
Lipophilicity (LogP) ~2.1 - 2.8High skin permeability; dictates the use of impermeable nitrile barriers.
Functional Groups Amine, Ester, FluoroareneSusceptible to hydrolysis; must be handled in anhydrous environments.
Vapor Pressure < 0.1 mmHg at 25°CLow volatility as a solid, but dust explosion/inhalation risk is high upon agitation.

Personal Protective Equipment (PPE) Matrix

According to standard protocols for handling hazardous organic chemicals outlined in , all procedures involving reactive amino esters must be conducted within a certified chemical fume hood.

  • Dermal Protection (Double-Gloving): Wear heavy-duty nitrile gloves (minimum 0.11 mm thickness) as the base layer, with a standard nitrile glove on top.

    • Causality: The fluorophenyl group enhances lipid solubility, allowing the compound to permeate standard latex rapidly. Double-gloving ensures that if the outer glove is contaminated, the inner glove maintains the barrier while you safely doff the outer layer.

  • Ocular Protection: Tightly sealed chemical splash goggles are mandatory.

    • Causality: Amino esters can cause severe ocular irritation and corneal damage upon contact. Safety glasses with side shields are insufficient against aerosolized powders.

  • Respiratory Protection: Handled strictly inside a fume hood (face velocity 80-100 fpm). If a spill occurs outside the hood, an N95 or P100 particulate respirator is required for cleanup.

  • Body Protection: Flame-resistant lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow: Safe Weighing, Transfer, and Reaction Setup

When synthesizing or handling poly(beta-amino ester)s and their monomeric precursors, anhydrous conditions and precise transfer techniques are critical to prevent premature hydrolysis and exposure ().

Step-by-Step Methodology:

  • Environmental Preparation: Verify the fume hood monitor reads between 80-100 fpm. Clear the workspace of all incompatible materials (strong acids, bases, and oxidizers).

  • Static Mitigation: Pass an anti-static ionizer gun over the weighing paper/boat and the metal micro-spatula.

    • Causality: Fluorinated amino esters often exhibit triboelectric charging. Static causes the powder to repel from the spatula, creating an invisible, highly hazardous aerosol cloud.

  • Weighing & Self-Validation: Carefully dispense the required mass onto the tared boat.

    • Self-Validation Check: Visually observe the powder's behavior. If the powder clings aggressively to the spatula or the sides of the weigh boat, static is still present. Stop, re-apply the ionizer, and proceed only when the powder flows cleanly.

  • In-Hood Solvation: Transfer the powder to your reaction vial. Immediately add your anhydrous reaction solvent (e.g., THF or DCM) to dissolve the solid before removing the vial from the hood.

    • Causality: Transporting the compound in a solvated, capped state completely eliminates the risk of inhalation from powder spills during transit to the main reaction station.

  • Decontamination: Wipe down the balance pan and surrounding hood surface with a Kimwipe dampened with isopropanol. Dispose of the Kimwipe in the halogenated solid waste container.

Accidental Exposure & Spill Management

Standard safety data for fluorophenyl derivatives mandate the strict prevention of dust dispersion ().

  • Containment: In the event of a powder spill, do not sweep .

    • Causality: Sweeping generates airborne dust, exponentially increasing the inhalation hazard.

  • Neutralization: Cover the spill with a damp absorbent pad (using a mild solvent like ethanol or water, depending on your specific reaction compatibilities) to trap the powder.

  • Collection: Scoop the dampened material using a non-sparking tool and place it into a designated hazardous waste bag.

Waste Disposal Plan

  • Classification: Halogenated Organic Waste.

  • Causality: The presence of the ortho-fluorophenyl group dictates that this compound (and any solvent containing it) cannot be mixed with standard organic waste. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic environmental pollutants, such as fluoro-dioxins. Ensure all waste carboys are clearly labeled with "Contains Fluorinated Organics."

Workflow Visualization

HandlingWorkflow H 1. Hazard Profiling Fluorinated Amino Ester P 2. PPE Selection Nitrile, Goggles, Fume Hood H->P dictates barrier needs O 3. Operational Workflow Anti-Static Transfer P->O enables safe handling D 4. Waste Disposal Halogenated Stream O->D concludes lifecycle

Caption: Logical workflow for handling fluorinated amino esters from hazard profiling to disposal.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. National Institutes of Health (PMC). [Link]

  • Bioreducible poly(beta-amino ester)s for intracellular delivery of siRNA. National Institutes of Health (PMC).[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-(2-fluorophenyl)-2-methylpropanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.